Borussertib
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-oxo-3-[1-[[4-(5-oxo-3-phenyl-6H-1,6-naphthyridin-2-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-5-yl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H32N6O3/c1-2-33(43)38-26-12-13-31-32(20-26)42(36(45)40-31)27-15-18-41(19-16-27)22-23-8-10-25(11-9-23)34-28(24-6-4-3-5-7-24)21-29-30(39-34)14-17-37-35(29)44/h2-14,17,20-21,27H,1,15-16,18-19,22H2,(H,37,44)(H,38,43)(H,40,45) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBRBOYWXDLHDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(C=C1)NC(=O)N2C3CCN(CC3)CC4=CC=C(C=C4)C5=C(C=C6C(=N5)C=CNC6=O)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Borussertib: A Deep Dive into the Covalent-Allosteric Inhibition of AKT
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of Borussertib, a first-in-class covalent-allosteric inhibitor of the protein kinase AKT. This compound presents a novel approach to targeting the PI3K/AKT/mTOR signaling pathway, a critical axis frequently dysregulated in cancer. This document provides a comprehensive overview of its biochemical and cellular activity, the structural basis of its inhibitory action, and detailed methodologies from key preclinical studies, designed to inform and empower further research and development in this area.
Core Mechanism of Action: Covalent-Allosteric Inhibition
This compound distinguishes itself from traditional ATP-competitive and other allosteric AKT inhibitors through its unique covalent-allosteric mechanism. It irreversibly binds to the protein kinase AKT, stabilizing an inactive conformation and leading to potent and sustained inhibition of its downstream signaling.
Molecular Targeting and Binding:
This compound specifically targets a pocket located between the pleckstrin homology (PH) and kinase domains of AKT.[1][2] It forms a covalent bond with cysteine residues Cys296 and Cys310 within this pocket through a Michael addition reaction.[2][3][4] This covalent interaction locks the kinase in an inactive "PH-in" conformation, where the ATP-binding site is structurally blocked, preventing kinase activation.[1][5] The crystal structure of this compound in complex with AKT1 has provided critical insights into this unique binding mode.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data on this compound's potency and cellular activity.
Table 1: Biochemical Potency of this compound against Wild-Type AKT
| Parameter | Value | Reference(s) |
| IC50 | 0.8 nM | [3][8] |
| Ki | 2.2 nM | [3][8] |
Table 2: Cellular Activity (EC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (nM) | Reference(s) |
| AN3CA | Endometrial | 191 | [3][5] |
| T47D | Breast | 48 | [3][5] |
| ZR-75-1 | Breast | 5 | [3][5] |
| MCF-7 | Breast | 277 | [3][5] |
| BT-474 | Breast | 373 | [3][5] |
| KU-19-19 | Bladder | 7770 | [3][5] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the workflows of pivotal experiments.
Signaling Pathway
References
- 1. Reporting animal research: Explanation and elaboration for the ARRIVE guidelines 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combining Animal Welfare With Experimental Rigor to Improve Reproducibility in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patient-derived xenografts of triple-negative breast cancer reproduce molecular features of patient tumors and respond to mTOR inhibition | springermedizin.de [springermedizin.de]
- 4. Preclinical Efficacy of Covalent-Allosteric AKT Inhibitor this compound in Combination with Trametinib in KRAS-Mutant Pancreatic and Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. A Review on Alternative Methods to Experimental Animals in Biological Testing: Recent Advancement and Current Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitigating animal methods bias to reduce animal use and improve biomedical translation - PubMed [pubmed.ncbi.nlm.nih.gov]
Borussertib's Covalent Engagement of Akt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Borussertib is a first-in-class covalent-allosteric inhibitor of the protein kinase Akt (also known as protein kinase B or PKB).[1][2] This document provides an in-depth technical overview of the mechanism of action, experimental validation, and key quantitative data related to the covalent binding of this compound to Akt. This compound uniquely combines allosteric inhibition with irreversible covalent modification, leading to prolonged target engagement and potent anti-proliferative activity in various cancer models.[1][3] It achieves this by binding to an allosteric pocket at the interface of the kinase and pleckstrin homology (PH) domains of Akt, and subsequently forming a covalent bond with specific cysteine residues.[1][4] This dual mechanism offers high selectivity and efficacy, making this compound a significant tool for cancer research and a promising candidate for therapeutic development.[1][5]
Mechanism of Covalent and Allosteric Inhibition
This compound binds to the inactive, autoinhibited "PH-in" conformation of Akt, where the PH domain folds onto the kinase domain.[4][6] This interaction occurs in an allosteric pocket located at the interface between these two domains.[1][7] The binding of this compound stabilizes this inactive conformation, preventing the conformational changes necessary for Akt activation.[3][6]
The key to this compound's prolonged and potent inhibition lies in its ability to form a covalent bond with cysteine residues within this allosteric pocket.[4][8] Crystallographic and mass spectrometry data have confirmed that this compound's acrylamide "warhead" engages in a Michael addition reaction with the thiol group of Cysteine 296 (Cys296) in the kinase domain of Akt1.[4][8][9] There is also evidence suggesting potential interaction with Cysteine 310 (Cys310) .[7][10] This irreversible binding locks Akt in its inactive state, leading to a sustained inhibition of its downstream signaling pathways.[1][10]
Key molecular interactions contributing to the binding of this compound include:
-
Covalent Bond: Michael addition between the acrylamide moiety of this compound and the thiol group of Cys296.[4][8]
-
π-π Stacking: Interaction between the 1,6-naphthyridinone scaffold of this compound and the indole side chain of Tryptophan 80 (Trp80) in the PH domain.[1][9]
-
Hydrophobic Interactions: Engagement with Leu210, Leu264, and Ile290.[1][7]
-
Water-mediated Hydrogen Bonds: Interactions involving Glu17, Arg273, and Tyr326.[1][7]
Quantitative Data
The following tables summarize the key quantitative data for this compound's activity against Akt and its effects on cancer cell lines.
Table 1: Biochemical Activity of this compound Against Akt Isoforms
| Parameter | Akt1 (wild-type) | Akt2 (wild-type) | Akt3 (wild-type) | Reference |
| IC50 | 0.8 nM | 59 nM | 650 ± 170 nM | [2][10][11] |
| Ki | 2.2 nM | 6 nM | 91 nM | [10][12] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (nM) | Reference |
| ZR-75-1 | Breast | 5 ± 1 | [6][7] |
| T-47D | Breast | 48 ± 15 | [6][7] |
| MCF-7 | Breast | 277 ± 90 | [6][7] |
| BT-474 | Breast | 373 ± 54 | [6][7] |
| AN3-CA | Endometrium | 191 ± 90 | [6][7] |
| KU-19-19 | Bladder | 7770 ± 641 | [6][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the covalent binding and activity of this compound.
Mass Spectrometry for Confirmation of Covalent Binding
This protocol provides a general workflow to confirm the covalent modification of Akt by this compound.
Objective: To detect the mass shift in Akt protein upon incubation with this compound, indicating covalent bond formation.
Methodology:
-
Protein Incubation:
-
Incubate purified recombinant full-length Akt1 protein with a molar excess of this compound (or DMSO as a vehicle control) in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT) for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 37°C).
-
-
Sample Preparation:
-
Terminate the reaction by adding a quenching agent if necessary.
-
Denature the protein sample by adding a denaturing buffer (e.g., containing 8 M urea or 6 M guanidinium chloride).
-
Desalt the protein sample using a suitable method, such as a desalting column or buffer exchange, to remove interfering salts and excess inhibitor.
-
-
Mass Spectrometry Analysis:
-
Analyze the protein samples using electrospray ionization mass spectrometry (ESI-MS).
-
Acquire the mass spectra of both the this compound-treated and DMSO-treated Akt samples.
-
-
Data Analysis:
Western Blot Analysis of Akt Pathway Inhibition
This protocol outlines the steps to assess the inhibitory effect of this compound on the Akt signaling pathway in cancer cells.
Objective: To measure the levels of phosphorylated Akt and its downstream targets in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment:
-
Culture cancer cell lines (e.g., ZR-75-1, AN3-CA) in appropriate media and conditions.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO for a specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated Akt (pAkt Ser473, pAkt Thr308), total Akt, phosphorylated PRAS40 (pPRAS40 Thr246), and other downstream targets. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
Cell Viability Assay
This protocol describes how to determine the cytotoxic effect of this compound on cancer cell lines.
Objective: To calculate the half-maximal effective concentration (EC50) of this compound in different cancer cell lines.
Methodology:
-
Cell Seeding:
-
Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 30 µM) or DMSO as a control.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 72 or 96 hours) under standard cell culture conditions.
-
-
Viability Assessment:
-
Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
-
Data Analysis:
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical Efficacy of Covalent-Allosteric AKT Inhibitor this compound in Combination with Trametinib in KRAS-Mutant Pancreatic and Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Covalent‐Allosteric Inhibitors to Achieve Akt Isoform‐Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Structural and chemical insights into the covalent-allosteric inhibition of the protein kinase Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 12. cusabio.com [cusabio.com]
- 13. aacrjournals.org [aacrjournals.org]
Borussertib's Akt Isoform Selectivity Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Borussertib is a first-in-class covalent-allosteric inhibitor of the protein kinase Akt (also known as Protein Kinase B). As a critical node in the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer, Akt represents a key therapeutic target. This compound's unique mechanism of action, involving both allosteric binding and covalent modification of the kinase, offers potential advantages in terms of potency and selectivity. This document provides a comprehensive technical overview of this compound's selectivity profile across the three Akt isoforms (Akt1, Akt2, and Akt3), presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Introduction
The serine/threonine kinase Akt is a central regulator of diverse cellular processes, including cell growth, proliferation, survival, and metabolism. The three highly homologous isoforms of Akt—Akt1, Akt2, and Akt3—share overlapping but also distinct physiological and pathological functions. Therefore, the development of isoform-selective inhibitors is crucial for targeted therapeutic intervention and to minimize off-target effects. This compound has emerged as a potent Akt inhibitor, and understanding its specific activity towards each isoform is paramount for its clinical development and application.
Mechanism of Action
This compound functions as a covalent-allosteric inhibitor.[1][2][3] It binds to an allosteric pocket located between the pleckstrin homology (PH) and kinase domains of Akt.[2] This binding event is followed by the formation of a covalent bond between the inhibitor and non-catalytic cysteine residues, specifically Cys296 and Cys310 in Akt1.[4] This irreversible interaction locks the kinase in an inactive conformation, thereby preventing its downstream signaling activities.[2]
Quantitative Selectivity Profile
This compound demonstrates potent inhibition of wild-type Akt with a notable preference for the Akt1 and Akt2 isoforms over Akt3. The following tables summarize the available quantitative data on this compound's inhibitory activity.
Table 1: In Vitro Inhibitory Activity of this compound against Wild-Type Akt
| Parameter | Value (nM) |
| IC₅₀ (WT Akt) | 0.8[1][2][3] |
| Kᵢ (WT Akt) | 2.2[1][2][3] |
Table 2: Akt Isoform Selectivity of this compound (IC₅₀, nM)
While specific IC₅₀ values for this compound against each purified Akt isoform are not consistently reported across primary literature, studies on covalent-allosteric inhibitors derived from the this compound scaffold indicate a preference for Akt1 and Akt2. One study noted that at a concentration of 1 µM, this compound and its derivatives potently inhibit all three Akt isoforms, with a discernible preference for Akt1 and Akt2.[5]
It is important to note that the development of isoform-selective covalent-allosteric inhibitors is an ongoing area of research, with derivatives of this compound being synthesized to achieve greater selectivity.[6]
Table 3: Cellular Activity of this compound in Cancer Cell Lines (EC₅₀, nM)
| Cell Line | Cancer Type | EC₅₀ (nM) |
| ZR-75-1 | Breast | 5 ± 1[2] |
| T47D | Breast | 48 ± 15[2] |
| AN3CA | Endometrium | 191 ± 90[2] |
| MCF-7 | Breast | 277 ± 90[2] |
| BT-474 | Breast | 373 ± 54[2] |
| KU-19-19 | Bladder | 7770 ± 641[2] |
Experimental Protocols
The determination of this compound's Akt isoform selectivity involves a combination of biochemical and cellular assays.
Biochemical Kinase Inhibition Assay
-
Objective: To determine the in vitro inhibitory potency (IC₅₀) of this compound against purified Akt isoforms.
-
Methodology:
-
Enzyme and Substrate Preparation: Recombinant full-length human Akt1, Akt2, and Akt3 are used. A fluorescently labeled peptide substrate is prepared.
-
Inhibitor Preparation: this compound is serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase reaction is initiated by mixing the Akt isoform, the peptide substrate, and ATP in a reaction buffer.
-
Inhibition: this compound at various concentrations is added to the kinase reaction mixture.
-
Detection: The reaction is allowed to proceed for a defined period, after which the extent of substrate phosphorylation is measured using a fluorescence-based detection method.
-
Data Analysis: The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Isoform-Specific Inhibition Assay
-
Objective: To assess the ability of this compound to inhibit the activity of specific Akt isoforms in a cellular context.
-
Methodology:
-
Cell Line Engineering: Ba/F3 murine pro-B cells, which are dependent on cytokine signaling for survival, are engineered to stably express myristoylated (constitutively active) forms of human Akt1, Akt2, or Akt3.
-
Cell Culture and Treatment: The engineered Ba/F3 cell lines are cultured in the absence of cytokines and treated with increasing concentrations of this compound.
-
Viability Assay: After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay (e.g., MTT or resazurin-based).
-
Immunoblotting: To confirm on-target activity, cells are treated with this compound for a shorter duration (e.g., 4 hours), and cell lysates are analyzed by Western blot. Antibodies specific to phosphorylated Akt (at Ser473 and Thr308) and total Akt are used to determine the extent of inhibition of each isoform.
-
Data Analysis: EC₅₀ values for cell viability are calculated from the dose-response curves. The immunoblotting results provide a qualitative and semi-quantitative measure of isoform-specific target engagement.
-
Visualizations
PI3K/Akt Signaling Pathway
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Determining Akt Isoform Selectivity
Caption: Workflow for assessing this compound's Akt isoform selectivity.
Conclusion
This compound is a potent, covalent-allosteric inhibitor of Akt with a preference for Akt1 and Akt2 isoforms. Its unique mechanism of action provides a foundation for the development of highly selective and durable therapeutic agents targeting the PI3K/Akt pathway. Further investigation into the structural basis of its isoform selectivity will be instrumental in designing next-generation inhibitors with tailored profiles for specific cancer types and other diseases driven by aberrant Akt signaling. The experimental protocols outlined in this document provide a framework for the continued evaluation of this compound and its derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Covalent-Allosteric Inhibitors: Do We Get the Best of Both Worlds? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent-Allosteric Inhibitors to Achieve Akt Isoform-Selectivity [pubmed.ncbi.nlm.nih.gov]
- 5. Novel PI3K/Akt Inhibitors Screened by the Cytoprotective Function of Human Immunodeficiency Virus Type 1 Tat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Borussertib Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Borussertib is a first-in-class covalent-allosteric inhibitor of the protein kinase Akt (also known as protein kinase B or PKB).[1][2][3][4] Akt is a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various human cancers, making it a prime therapeutic target.[1][5] this compound distinguishes itself from traditional ATP-competitive inhibitors by binding to an allosteric pocket between the kinase and pleckstrin homology (PH) domains of Akt.[1][5] This unique mechanism involves the formation of a covalent bond with a non-catalytic cysteine residue (Cys296), leading to the irreversible stabilization of an inactive conformation of the kinase.[6][7] This mode of action confers high selectivity and potency, making this compound a valuable tool for cancer research and a promising scaffold for the development of novel therapeutics. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound, detailing the impact of chemical modifications on its biological activity, along with the experimental protocols used for its characterization.
Core Structure and Binding Mode
The chemical scaffold of this compound is based on a 1,6-naphthyridinone core.[6][7] X-ray crystallography of this compound in complex with full-length Akt1 (PDB ID: 6HHF) has provided critical insights into its binding mode.[6][8] The key interactions include:
-
Covalent Bonding: The acrylamide "warhead" of this compound forms a covalent Michael adduct with the thiol group of Cys296 in the kinase domain.[6][7]
-
Allosteric Pocket Occupancy: The inhibitor sits in a pocket at the interface of the kinase and PH domains.
-
π-π Stacking: The 1,6-naphthyridinone core engages in a π-π stacking interaction with the indole side chain of Trp80 in the PH domain.[6]
-
Hydrophobic Interactions: The phenyl ring at the 3-position of the naphthyridinone core makes hydrophobic contacts with Leu210, Leu264, and Ile290.
-
Water-Mediated Hydrogen Bonds: The benzo[d]imidazolone moiety forms water-mediated hydrogen bonds with Glu17, Tyr236, and Arg273.
These interactions collectively contribute to the high affinity and irreversible inhibition of Akt by this compound.
Structure-Activity Relationship (SAR) Studies
Systematic modifications of the this compound scaffold have been undertaken to probe the SAR and optimize its pharmacological properties. The following tables summarize the key findings from these studies.
Table 1: Modifications of the Benzo[d]imidazolone Moiety
| Compound | R | Akt1 IC50 (nM) | ZR-75-1 EC50 (nM) |
| This compound | H | 0.8 | 5 |
| 24a | Cl | 0.5 | 2.5 |
| 24b | Me | 0.4 | 2.5 |
| 24c | OMe | 1.6 | 1000 |
Data sourced from Uhlenbrock et al., Chem Sci, 2019.
The data in Table 1 indicates that small, electron-withdrawing or neutral substituents at the 5-position of the benzo[d]imidazolone ring (like chloro and methyl) are well-tolerated and can even slightly improve potency. In contrast, a larger, electron-donating group like methoxy (24c) leads to a significant loss of both biochemical and cellular activity, suggesting steric hindrance or disruption of key interactions in this region.
Table 2: Modifications of the Linker and Core Scaffold
| Compound | Linker/Core Modification | Akt1 IC50 (nM) | ZR-75-1 EC50 (nM) |
| This compound | Piperidine Linker | 0.8 | 5 |
| 31 | Piperazine Linker | 2.5 | 250 |
| 32 | Benzylamine Linker | 10 | >10,000 |
Data sourced from Uhlenbrock et al., Chem Sci, 2019.
Table 2 highlights the importance of the piperidine linker. Replacing it with a piperazine (31) or a more flexible benzylamine (32) results in a substantial decrease in activity. This suggests that the rigidity and specific geometry conferred by the piperidine ring are crucial for optimal positioning of the pharmacophore within the allosteric binding site.
Table 3: Isoform Selectivity of this compound Analogues
| Compound | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) |
| This compound | 0.8 | 59 | 650 |
| 15a | 1.1 | 25.3 | 21.6 |
| 16b | 18.2 | 1.8 | 10.3 |
Data for this compound from the Chemical Probes Portal. Data for 15a and 16b from J. Med. Chem. 2020, 63, 15, 8246–8261.
While this compound itself shows a preference for Akt1 and Akt2 over Akt3, targeted modifications have been explored to achieve isoform selectivity. For instance, as shown in Table 3, strategic placement of substituents on a pyrazinone core, a bioisostere of the naphthyridinone, can shift the selectivity profile. Compound 15a shows good potency across all isoforms, while compound 16b demonstrates a notable preference for Akt2.[9] This demonstrates the potential for fine-tuning the scaffold to develop isoform-selective probes and therapeutics.
Experimental Protocols
Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is used to determine the in vitro potency (IC50) of compounds against Akt kinases.
Materials:
-
Recombinant full-length Akt1, Akt2, or Akt3 enzyme
-
Biotinylated peptide substrate (e.g., GSK3α peptide)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)
-
HTRF Detection Reagents:
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
-
Test compounds (e.g., this compound and its analogues) dissolved in DMSO
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 1 µL) of the compound dilutions to the assay wells.
-
Add the Akt enzyme and biotinylated peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the HTRF detection reagents (Europium-labeled antibody and Streptavidin-XL665) and incubate in the dark for 60 minutes to allow for antibody binding and FRET signal development.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the cellular potency (EC50) of the inhibitors.
Materials:
-
Cancer cell lines (e.g., ZR-75-1, AN3CA, T47D)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[10][11]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Mix thoroughly to ensure complete solubilization.
-
Read the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.[10]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the compound concentration.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway of this compound Inhibition
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Kinase Inhibition Assay
Caption: A generalized workflow for determining the IC50 of this compound analogues.
Logical Relationship of this compound's SAR
Caption: Logical flow of this compound's structure-activity relationship studies.
Conclusion
The structure-activity relationship studies of this compound have provided a detailed understanding of the chemical features required for potent and selective inhibition of Akt. The 1,6-naphthyridinone core, the piperidine linker, and the acrylamide warhead are all critical components for its covalent-allosteric mechanism of action. Modifications to the benzo[d]imidazolone moiety have demonstrated that this region can be fine-tuned to improve potency. Furthermore, exploration of alternative core scaffolds has opened avenues for developing isoform-selective inhibitors. The data and protocols presented in this guide serve as a valuable resource for researchers in the field of kinase inhibitor drug discovery, providing a solid foundation for the future design of next-generation Akt inhibitors based on the this compound scaffold.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Akt | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Structural and chemical insights into the covalent-allosteric inhibition of the protein kinase Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and chemical insights into the covalent-allosteric inhibition of the protein kinase Akt - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05212C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. chondrex.com [chondrex.com]
Borussertib: A Technical Guide to a Covalent-Allosteric AKT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of Borussertib, a first-in-class covalent-allosteric inhibitor of the protein kinase Akt. The document details the preclinical efficacy of this compound, outlines key experimental protocols, and presents quantitative data in a structured format for ease of comparison.
Discovery and Rationale
This compound was developed as a highly potent and selective inhibitor of Akt (also known as protein kinase B), a critical node in the PI3K/Akt/mTOR signaling pathway.[1] This pathway is frequently hyperactivated in various human cancers, playing a central role in cell proliferation, survival, and metabolism.[1][2][3] Traditional ATP-competitive Akt inhibitors often face challenges with selectivity due to the highly conserved nature of the ATP-binding pocket among kinases.[4] this compound circumvents this by employing a unique covalent-allosteric mechanism. It binds to a pocket between the pleckstrin homology (PH) and kinase domains of Akt, forming a covalent bond with cysteine residues Cys296 and Cys310.[5][6] This irreversible binding locks Akt in an inactive conformation, providing high potency and selectivity.[1][5][6]
Synthesis
The synthesis of this compound is a multi-step process involving the convergent synthesis of a 1,6-naphthyridinone core scaffold and a benzo[d]imidazolone moiety, followed by their coupling and subsequent modification. A detailed, step-by-step protocol for the entire synthesis is not publicly available; however, the synthesis of the core 1,6-naphthyridinone scaffold has been described.[7][8][9] The general approach involves a Friedländer annulation to construct the naphthyridinone ring system.
Mechanism of Action
This compound functions as a covalent-allosteric inhibitor of Akt.[5] This dual mechanism contributes to its high potency and selectivity.
-
Allosteric Inhibition: this compound binds to a site distinct from the ATP-binding pocket, located at the interface of the PH and kinase domains.[10] This binding event stabilizes an inactive conformation of the enzyme.[1]
-
Covalent Modification: The acrylamide "warhead" on this compound forms an irreversible covalent bond with cysteine residues (Cys296 and Cys310) within the allosteric binding site.[5][6] This covalent linkage prolongs the duration of inhibition and enhances the inhibitor's potency.[7]
The binding of this compound effectively blocks the phosphorylation and activation of Akt, thereby inhibiting downstream signaling through the PI3K/Akt/mTOR pathway. This leads to the suppression of cell proliferation and the induction of apoptosis in cancer cells with aberrant Akt signaling.[2][11]
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Target | Assay Type |
| IC₅₀ | 0.8 nM | Wild-type Akt | Cell-free assay |
| Kᵢ | 2.2 nM | Wild-type Akt | Cell-free assay |
Data sourced from references:[1][4][5][11][12][13][14]
Table 2: Cellular Activity of this compound (EC₅₀ values)
| Cell Line | Cancer Type | EC₅₀ (nM) |
| ZR-75-1 | Breast | 5 ± 1 |
| T47D | Breast | 48 ± 15 |
| MCF-7 | Breast | 277 ± 90 |
| BT-474 | Breast | 373 ± 54 |
| AN3CA | Endometrium | 191 ± 90 |
| KU-19-19 | Bladder | 7770 ± 641 |
EC₅₀ values were determined using a cell viability assay. Data sourced from references:[1][5][11][12][13][14]
Table 3: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Bioavailability (%) |
| Oral Gavage | 20 | 78 | <5 |
| Intraperitoneal | 20 | 683 | 39.6 |
| Intravenous | 2 | - | - |
Data sourced from reference:[12]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound.
Cell Viability Assay
This protocol is a general guideline for assessing the anti-proliferative activity of this compound.
-
Cell Seeding: Plate cancer cells in 384-well plates at a density that ensures logarithmic growth during the assay period.[11]
-
Compound Treatment: After 24 hours of incubation (37°C, 5% CO₂), treat the cells with serial dilutions of this compound (e.g., from 0.1 nM to 30 µM) using an acoustic liquid handler for precise dispensing.[11] Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 96 hours.[12]
-
Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), according to the manufacturer's instructions.[11]
-
Data Analysis: Record luminescence using a plate reader.[11] Calculate EC₅₀ values by fitting the dose-response data to a four-parameter logistical curve.
Western Blot Analysis
This protocol provides a general framework for assessing the effect of this compound on protein expression and phosphorylation.
-
Cell Lysis: Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[11]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.[11][15]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11][16]
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11][15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., total Akt, phospho-Akt (Ser473/Thr308), and downstream effectors like p-PRAS40, p-S6) overnight at 4°C.[10][11]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11][15]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11]
Patient-Derived Xenograft (PDX) Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.
-
Cell Preparation: Prepare a single-cell suspension of a human cancer cell line (e.g., 5 x 10⁶ cells) in a suitable medium.[17]
-
Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).[6][17]
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound via a suitable route (e.g., oral gavage or intraperitoneal injection) at a specified dose and schedule.[6][12] The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting to assess target engagement).
Visualizations
Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound on Akt.
Experimental Workflow
Caption: A generalized workflow for Western Blot analysis.
Logical Relationship
Caption: The logical flow of this compound's mechanism of action.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Efficacy of Covalent-Allosteric AKT Inhibitor this compound in Combination with Trametinib in KRAS-Mutant Pancreatic and Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Covalent‐Allosteric Inhibitors to Achieve Akt Isoform‐Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and chemical insights into the covalent-allosteric inhibition of the protein kinase Akt - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05212C [pubs.rsc.org]
- 9. Structural and chemical insights into the covalent-allosteric inhibition of the protein kinase Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. selleckchem.com [selleckchem.com]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. This compound | Akt | TargetMol [targetmol.com]
- 15. bio-rad.com [bio-rad.com]
- 16. bu.edu [bu.edu]
- 17. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
The Pharmacological Profile of Borussertib: A Covalent-Allosteric Inhibitor of Akt
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Borussertib is a first-in-class, covalent-allosteric inhibitor of the serine/threonine kinase Akt (also known as protein kinase B). By binding to a unique pocket between the pleckstrin homology (PH) and kinase domains, this compound irreversibly stabilizes an inactive conformation of Akt. This mode of action provides high potency and selectivity, making it a valuable tool for cancer research and a potential therapeutic agent. This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, preclinical data, and detailed experimental methodologies.
Mechanism of Action
This compound distinguishes itself from traditional ATP-competitive kinase inhibitors through its covalent and allosteric mechanism. It specifically targets a pocket at the interface of the PH and kinase domains of Akt.[1] Within this pocket, this compound forms a covalent bond with non-catalytic cysteine residues, specifically Cys296 and Cys310.[1][2] This irreversible binding locks Akt in an inactive, "PH-in" conformation, which prevents its activation and downstream signaling.[1] The covalent nature of this interaction leads to a prolonged duration of action, potentially exceeding the pharmacokinetic half-life of the compound.[1]
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a common feature in many human cancers. By inhibiting Akt, this compound effectively downregulates the phosphorylation of numerous downstream targets, including PRAS40, S6 ribosomal protein, and 4E-BP1, thereby impeding these pro-survival cellular processes.[1] Furthermore, inhibition of Akt by this compound has been shown to induce apoptosis, as evidenced by the cleavage of poly (ADP-ribose) polymerase (PARP).[1][3]
Signaling Pathway of this compound's Action
Caption: this compound's mechanism of action via covalent-allosteric inhibition of Akt.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from biochemical and cellular assays, as well as in vivo pharmacokinetic studies.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Line/Target | Reference(s) |
| IC50 | 0.8 nM | Wild-type Akt (cell-free assay) | [4][5] |
| Ki | 2.2 nM | Wild-type Akt | [4][5] |
| EC50 | 5 ± 1 nM | ZR-75-1 (Breast Cancer) | |
| 48 ± 15 nM | T47D (Breast Cancer) | ||
| 191 ± 90 nM | AN3CA (Endometrial Cancer) | ||
| 277 ± 90 nM | MCF-7 (Breast Cancer) | ||
| 373 ± 54 nM | BT-474 (Breast Cancer) | ||
| 7770 ± 641 nM | KU-19-19 (Bladder Cancer) |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Administration Route | Dose | Value | Reference(s) |
| Maximum Plasma Concentration (Cmax) | Oral Gavage | 20 mg/kg | 78 ng/mL (0.13 µM) | [3][4] |
| Intraperitoneal | 20 mg/kg | 683 ng/mL (1.14 µM) | [3][4] | |
| Oral Bioavailability | Oral Gavage vs. IV | 20 mg/kg vs. 2 mg/kg | <5% | [3][4] |
| Intraperitoneal Bioavailability | Intraperitoneal vs. IV | 20 mg/kg vs. 2 mg/kg | 39.6% | [3][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Cell Viability Assay
This protocol is used to determine the half-maximal effective concentration (EC50) of this compound in various cancer cell lines.
Workflow for Cell Viability Assay
Caption: A generalized workflow for determining the EC50 of this compound.
Materials:
-
Cancer cell lines (e.g., ZR-75-1, T47D, AN3CA, MCF-7, BT-474, KU-19-19)
-
Complete growth medium
-
96-well microplates
-
This compound stock solution (in DMSO)
-
Cell viability reagent (e.g., MTT, MTS, or resazurin)
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Culture cells to ~80% confluency and harvest.
-
Seed cells into 96-well plates at a predetermined density (optimization is recommended for each cell line, typically between 5,000 and 10,000 cells per well) and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range is from 0.1 nM to 30 µM.[3]
-
Remove the medium from the wells and add the this compound dilutions. Include vehicle control (DMSO) wells.
-
Incubate the plates for 96 hours.[3]
-
Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
If using an MTT assay, add a solubilization solution and incubate until the formazan crystals are dissolved.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the EC50 values by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis
This protocol is used to assess the effect of this compound on the phosphorylation status of Akt and its downstream targets.
Materials:
-
Cancer cell lines
-
6-well tissue culture plates
-
This compound
-
RIPA buffer (supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-pAkt(S473), anti-pAkt(T308), anti-Akt, anti-pPRAS40, anti-pS6, anti-p4E-BP1, anti-cleaved PARP, anti-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for 24 hours.[1]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Antibody concentrations should be optimized, but a typical starting dilution is 1:1000.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. A typical starting dilution is 1:5000.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
In Vivo Xenograft Studies
This protocol describes the evaluation of this compound's antitumor efficacy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., RjOrl:SWISS mice for pharmacokinetic studies)[3]
-
Cancer cells or patient-derived tumor fragments
-
Matrigel (optional)
-
This compound
-
Vehicle for administration (e.g., PBS/PEG200 for oral and intraperitoneal routes, DMSO for intravenous)[1]
-
Calipers
Procedure:
-
Subcutaneously inject cancer cells (typically 1-10 million cells in PBS or with Matrigel) or implant patient-derived tumor fragments into the flanks of immunocompromised mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound at the desired dose and schedule. For example, 20 mg/kg daily via intraperitoneal injection.[1] The control group receives the vehicle.
-
Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate the tumor volume using the formula: (Length x Width²) / 2.[1]
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Impact on DNA Damage Response and Cell Cycle Regulation
While direct studies on this compound's comprehensive effects on the DNA damage response (DDR) and cell cycle machinery are emerging, its potent inhibition of Akt allows for well-supported inferences. Akt is a central node that influences these processes.
DNA Damage Response: Akt can phosphorylate and regulate several proteins involved in the DDR. For instance, activated Akt can promote the activity of DNA-PKcs, a key enzyme in the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair. By inhibiting Akt, this compound may therefore sensitize cancer cells to DNA-damaging agents by impairing their DNA repair capacity.
Cell Cycle Regulation: Akt promotes cell cycle progression through multiple mechanisms. It can phosphorylate and inactivate the CDK inhibitors p21Cip1 and p27Kip1, leading to their cytoplasmic sequestration and degradation.[6] This relieves the inhibition of cyclin D/CDK4/6 and cyclin E/CDK2 complexes, allowing the cell to progress through the G1/S checkpoint. Furthermore, Akt can phosphorylate and activate downstream effectors that promote the synthesis of proteins required for cell cycle progression. By inhibiting Akt, this compound is expected to lead to the stabilization and nuclear localization of p21 and p27, resulting in cell cycle arrest, primarily at the G1/S transition.
Logical Relationship of this compound's Effect on Cell Cycle and DNA Damage
Caption: this compound's impact on cell cycle and DNA damage response via Akt inhibition.
Conclusion
This compound is a potent and selective covalent-allosteric inhibitor of Akt with promising preclinical activity. Its unique mechanism of action offers potential advantages over traditional kinase inhibitors. The data summarized herein provides a valuable resource for researchers investigating the PI3K/Akt/mTOR pathway and for professionals involved in the development of novel cancer therapeutics. Further studies are warranted to fully elucidate its clinical potential, both as a monotherapy and in combination with other anticancer agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Recent Advances in Synergistic Antitumor Effects Exploited from the Inhibition of Ataxia Telangiectasia and RAD3-Related Protein Kinase (ATR) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. p21 and p27: roles in carcinogenesis and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Borussertib: A Covalent-Allosteric Inhibitor of the PI3K/Akt Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway, often through genetic alterations like mutations in PIK3CA or loss of the tumor suppressor PTEN, is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention.[1][2][3] Borussertib has emerged as a first-in-class, potent, and selective covalent-allosteric inhibitor of Akt, offering a novel therapeutic strategy to target this key oncogenic driver.[2][4]
This technical guide provides a comprehensive overview of this compound's mechanism of action, its effects on the PI3K/Akt signaling pathway, and detailed methodologies for its preclinical evaluation.
Mechanism of Action: Covalent-Allosteric Inhibition
This compound represents an innovative class of Akt inhibitors that function through a covalent-allosteric mechanism.[5] Unlike traditional ATP-competitive inhibitors, this compound binds to a unique pocket located between the pleckstrin homology (PH) domain and the kinase domain of Akt.[5][6]
Key features of its mechanism include:
-
Covalent Binding: this compound forms an irreversible covalent bond with specific, non-catalytic cysteine residues within Akt, namely Cys296 and Cys310.[7][8] This is achieved through an electrophilic "warhead" incorporated into the inhibitor's structure.
-
Allosteric Inhibition: By binding to this allosteric site, this compound locks the Akt protein in an inactive "PH-in" conformation.[5][6]
-
Stabilization of Inactive State: This stabilized inactive conformation structurally blocks the ATP-binding site, thereby preventing the kinase from phosphorylating its downstream substrates.[5]
This dual mechanism of covalent and allosteric inhibition confers high potency and selectivity, along with a prolonged duration of action due to the irreversible nature of the binding.[2]
Quantitative Data: Potency and Cellular Activity
This compound demonstrates high potency in biochemical assays and robust antiproliferative activity in various cancer cell lines, particularly those with alterations in the PI3K/PTEN pathway.[2][7]
Table 1: Biochemical Potency of this compound
| Parameter | Target | Value | Assay Type |
| IC₅₀ | Wild-Type Akt | 0.8 nM | Cell-free kinase assay[4][6][7] |
| Kᵢ | Wild-Type Akt | 2.2 nM | Cell-free kinase assay[4][6][7] |
| IC₅₀ | AKT1 | - | - |
| IC₅₀ | AKT2 | 59 nM | HTRF Assay[9] |
| IC₅₀ | AKT3 | 650 nM | HTRF Assay[9] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor that reduces the response by half.[10] Kᵢ (Inhibition constant) represents the equilibrium constant for the binding of the inhibitor to the enzyme.
Table 2: Cellular Activity (EC₅₀) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | EC₅₀ (nM) |
| ZR-75-1 | Breast | 5 ± 1 |
| T47D | Breast | 48 ± 15 |
| AN3CA | Endometrium | 191 ± 90 |
| MCF-7 | Breast | 277 ± 90 |
| BT-474 | Breast | 373 ± 54 |
| KU-19-19 | Bladder | 7770 ± 641 |
EC₅₀ (Half-maximal effective concentration) values were determined via cell viability assays after 96 hours of treatment.[4][6][7] These values represent the concentration of a drug that gives a half-maximal response.[10]
The PI3K/Akt Signaling Pathway and this compound's Point of Intervention
The PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of PI3K, which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] PIP3 recruits Akt and PDK1 to the plasma membrane, leading to Akt phosphorylation and full activation. Activated Akt then phosphorylates a multitude of downstream substrates to regulate cellular functions. This compound directly inhibits Akt, thereby blocking all downstream signaling.
Experimental Protocols
Western Blot Analysis for Pathway Inhibition
This protocol is used to assess the phosphorylation status of Akt and its downstream targets, providing a direct measure of this compound's inhibitory activity.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7) and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).[2]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay.[2]
-
Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-Akt (Ser473), total Akt, p-PRAS40 (Thr246), and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imager. A dose-dependent decrease in the p-Akt/total Akt ratio indicates target engagement.[5]
Cell-Free Kinase Assay (HTRF) for IC₅₀ Determination
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified Akt.
Methodology:
-
Reaction Setup: In a microplate, combine purified recombinant Akt enzyme with a specific substrate (e.g., a biotinylated peptide) in a kinase reaction buffer.
-
Inhibitor Addition: Add this compound across a range of concentrations (e.g., 11-point serial dilution). Include no-inhibitor (positive) and no-enzyme (negative) controls.
-
Reaction Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add detection reagents. For Homogeneous Time-Resolved Fluorescence (HTRF), this typically includes a europium-labeled anti-phosphoserine/threonine antibody and streptavidin-conjugated allophycocyanin (APC).
-
Signal Measurement: After incubation, read the plate on an HTRF-compatible reader. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the positive control. Plot the data and fit a four-parameter logistic curve to determine the IC₅₀ value.[12]
Cell Viability Assay for EC₅₀ Determination
This assay measures the effect of this compound on the proliferation and viability of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 30 µM).[7] Include vehicle-only controls.
-
Incubation: Incubate the plates for a specified duration, typically 96 hours, under standard cell culture conditions (37°C, 5% CO₂).[7]
-
Viability Measurement: Add a viability reagent such as CellTiter-Glo® (Promega) or MTT. For CellTiter-Glo®, the reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
EC₅₀ Calculation: Normalize the data to the vehicle-treated controls and plot cell viability against the logarithm of this compound concentration. Use non-linear regression to fit a dose-response curve and calculate the EC₅₀.
References
- 1. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Preclinical Efficacy of Covalent-Allosteric AKT Inhibitor this compound in Combination with Trametinib in KRAS-Mutant Pancreatic and Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Covalent‐Allosteric Inhibitors to Achieve Akt Isoform‐Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 10. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 11. bu.edu [bu.edu]
- 12. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Covalent Nature of Borussertib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Borussertib is a first-in-class covalent-allosteric inhibitor of the protein kinase Akt (also known as protein kinase B or PKB).[1][2][3][4][5][6][7] As a critical node in the PI3K/Akt/mTOR signaling pathway, Akt is a key regulator of cell proliferation, survival, and metabolism, making it a prominent therapeutic target in oncology.[1][4][7][8][9] this compound distinguishes itself from traditional ATP-competitive inhibitors by binding to an allosteric site at the interface of the kinase and pleckstrin homology (PH) domains of Akt.[1][7] This interaction is further solidified by the formation of a covalent bond with specific, non-catalytic cysteine residues, leading to the irreversible stabilization of Akt in an inactive conformation.[1][10] This unique mechanism of action confers high selectivity and prolonged target engagement, offering a promising avenue for therapeutic intervention in cancers with aberrant PI3K/Akt signaling. This technical guide provides an in-depth overview of the covalent nature of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to characterize its unique properties.
Mechanism of Covalent-Allosteric Inhibition
This compound's innovative mechanism combines the benefits of both allosteric inhibition and covalent targeting. It binds to a pocket located between the kinase and PH domains of Akt, a region crucial for the conformational changes required for kinase activation.[1][7] The inhibitor's 1,6-naphthyridinone scaffold engages in π–π stacking interactions with Trp80 in the PH domain.[11]
The key to its irreversible action lies in its acrylamide "warhead," which acts as a Michael acceptor. This electrophilic group forms a covalent bond with the thiol groups of cysteine residues within the allosteric binding pocket.[12] Crystallographic and mass spectrometric analyses have identified Cys296 and Cys310 as the primary targets for this covalent modification.[1][10][13] By covalently locking Akt in an inactive state, this compound effectively prevents its downstream signaling activities, leading to the inhibition of cell proliferation and survival in cancer cells.[1]
Signaling Pathway
This compound targets Akt within the PI3K/Akt/mTOR signaling cascade. This pathway is often dysregulated in cancer through mutations in key components like PIK3CA, PTEN, and Akt itself. The diagram below illustrates the central role of Akt and the point of intervention for this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing insights into its potency and cellular activity.
Table 1: Biochemical Potency of this compound against Akt
| Target | Assay Type | Parameter | Value (nM) | Reference |
| Akt (wild-type) | Cell-free | IC50 | 0.8 | [1][3][6] |
| Akt (wild-type) | Cell-free | Ki | 2.2 | [1][3][6] |
| AKT1 | NanoBRET | IC50 | - | - |
| AKT2 | HTRF | IC50 | 59 | [14] |
| AKT3 | HTRF | IC50 | 650 ± 170 | [14] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (nM) | Reference |
| AN3CA | Endometrial | EC50 | 191 ± 90 | [1][4][5][6][7] |
| T47D | Breast | EC50 | 48 ± 15 | [1][4][5][6][7] |
| ZR-75-1 | Breast | EC50 | 5 ± 1 | [1][4][5][6][7] |
| MCF-7 | Breast | EC50 | 277 ± 90 | [1][4][5][6][7] |
| BT-474 | Breast | EC50 | 373 ± 54 | [1][4][5][6][7] |
| KU-19-19 | Bladder | EC50 | 7770 ± 641 | [1][4][5][6][7] |
Table 3: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dose (mg/kg) | Bioavailability (%) | Cmax (ng/mL) | Reference |
| Intravenous (IV) | 2 | - | - | [4][10] |
| Oral (PO) | 20 | <5 | 78 | [4][10] |
| Intraperitoneal (IP) | 20 | 39.6 | 683 | [4][10] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the covalent nature and activity of this compound.
Mass Spectrometry for Covalent Adduct Confirmation
This protocol outlines the general steps for confirming the covalent binding of this compound to Akt using mass spectrometry.
Protocol:
-
Incubation: Recombinant Akt protein is incubated with an excess of this compound in a suitable buffer (e.g., HEPES) for a defined period (e.g., 1 hour) to allow for covalent bond formation.[15]
-
Sample Preparation:
-
Intact Protein Analysis: The reaction mixture is subjected to purification to remove unbound inhibitor, often using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).[15][16]
-
Peptide Mapping: For identification of the specific binding site, the protein-inhibitor complex is denatured, reduced, alkylated, and then digested with a protease such as trypsin.[16]
-
-
LC-MS/MS Analysis:
-
The prepared sample (either intact protein or digested peptides) is injected into a liquid chromatography system coupled to a mass spectrometer (e.g., Orbitrap or Q-TOF).[16][17]
-
For intact protein analysis, the mass of the modified protein is compared to the unmodified control. A mass shift corresponding to the molecular weight of this compound confirms covalent binding.[15]
-
For peptide mapping, the digested peptides are separated by LC, and the mass spectrometer identifies the peptide fragment containing the covalent modification. MS/MS fragmentation of this peptide confirms the exact amino acid residue (Cys296 or Cys310) that is modified.[16]
-
-
Data Analysis: Specialized software is used to analyze the mass spectra and identify the mass shifts and modified peptides.[15][17]
Biochemical Kinase Assay (HTRF)
The Homogeneous Time-Resolved Fluorescence (HTRF) KinEASE assay is a common method to determine the in vitro inhibitory potency (IC50) of compounds against kinases.
Protocol:
-
Reagent Preparation:
-
Kinase Reaction:
-
Detection:
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm and 665 nm).
-
The HTRF ratio is calculated, and the IC50 value is determined by plotting the HTRF ratio against the inhibitor concentration and fitting the data to a dose-response curve.[18]
-
Cell Viability Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is used to measure the effect of this compound on the proliferation of cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well or 384-well opaque-walled plate at a predetermined density and allow them to adhere overnight.[2][3][11][12]
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).[2][3][11][12]
-
Incubation: Incubate the plates for a specified period (e.g., 72-96 hours) under standard cell culture conditions.[10][11]
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add an equal volume of CellTiter-Glo® Reagent to each well.[2][3][11][12]
-
Mix the contents on an orbital shaker for a few minutes to induce cell lysis.[2][3][12]
-
Incubate at room temperature for approximately 10 minutes to stabilize the luminescent signal.[2][3][11][12]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The EC50 value is determined by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular Target Engagement Assay (NanoBRET™)
The NanoBRET™ Target Engagement Intracellular Kinase Assay is a live-cell method to quantify the binding of this compound to Akt.
Protocol:
-
Cell Preparation: Cells are transiently or stably transfected with a vector expressing a fusion of the target kinase (Akt) and NanoLuc® luciferase.[5][13][14][21][22]
-
Compound Addition: The transfected cells are treated with varying concentrations of the test compound (this compound).[21][22]
-
Tracer Addition: A cell-permeable fluorescent tracer that binds to the active site of the kinase is added to the cells.[5][13][21][22]
-
Substrate Addition and BRET Measurement: A NanoLuc® substrate is added, and the Bioluminescence Resonance Energy Transfer (BRET) signal is measured. The BRET signal is generated when the fluorescent tracer is in close proximity to the NanoLuc®-tagged kinase.[5][13]
-
Data Analysis: The binding of the test compound to the kinase displaces the fluorescent tracer, leading to a decrease in the BRET signal. The IC50 value, representing the concentration of the compound that causes a 50% reduction in the BRET signal, is then calculated to determine the target engagement potency in live cells.[21][22]
Conclusion
This compound represents a significant advancement in the field of kinase inhibitors. Its covalent-allosteric mechanism of action provides a high degree of selectivity and durable target inhibition, which are desirable attributes for an anticancer therapeutic. The experimental methodologies detailed in this guide provide a framework for the comprehensive characterization of this compound and other covalent inhibitors. Further investigation and optimization of its pharmacokinetic properties will be crucial for its successful clinical development.[4] This technical guide serves as a valuable resource for researchers dedicated to advancing the understanding and application of targeted covalent inhibitors in drug discovery.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.ee]
- 2. OUH - Protocols [ous-research.no]
- 3. promega.com [promega.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. researchgate.net [researchgate.net]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. selleckchem.com [selleckchem.com]
- 11. ch.promega.com [ch.promega.com]
- 12. promega.com [promega.com]
- 13. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 14. promega.com [promega.com]
- 15. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
- 21. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 22. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
The Kinetics of Borussertib Inhibition: A Covalent-Allosteric Approach to Targeting AKT
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Borussertib is a first-in-class, covalent-allosteric inhibitor of the protein kinase B (AKT), a critical node in the PI3K/AKT/mTOR signaling pathway.[1][2] Dysregulation of this pathway is a hallmark of numerous human cancers, making AKT a prime therapeutic target.[1][3] this compound's unique mechanism of action, which combines the benefits of allosteric targeting with the durability of covalent inhibition, offers a promising strategy to overcome the limitations of traditional ATP-competitive inhibitors.[4][5] This technical guide provides a comprehensive overview of the kinetics of this compound inhibition, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound distinguishes itself from traditional kinase inhibitors by not competing with ATP for the kinase's active site. Instead, it binds to an allosteric pocket located between the pleckstrin homology (PH) and kinase domains of AKT.[1][6] This binding event is followed by the formation of a covalent bond between an electrophilic "warhead" on the this compound molecule and specific cysteine residues within the allosteric site, namely Cys296 and Cys310.[6][7] This covalent modification irreversibly locks AKT in an inactive conformation, effectively preventing its downstream signaling activities.[1][4][7] This covalent-allosteric mechanism contributes to this compound's high potency and prolonged duration of action.
Quantitative Inhibition Data
The inhibitory potential of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key kinetic parameters.
Table 1: Biochemical Inhibition of Wild-Type AKT
| Parameter | Value | Assay Conditions |
| IC50 | 0.8 nM | Cell-free kinase assay |
| Ki | 2.2 nM | Cell-free kinase assay |
Data sourced from Selleck Chemicals and MedchemExpress.[7][8]
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (nM) |
| ZR-75-1 | Breast | 5 ± 1 |
| T47D | Breast | 48 ± 15 |
| MCF-7 | Breast | 277 ± 90 |
| BT-474 | Breast | 373 ± 54 |
| AN3CA | Endometrium | 191 ± 90 |
| KU-19-19 | Bladder | 7770 ± 641 |
EC50 values were determined using a cell viability assay.[1][8]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the kinetics of this compound inhibition.
Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the ability of this compound to inhibit AKT kinase activity in a cell-free system.
Materials:
-
Recombinant full-length AKT protein
-
Biotinylated peptide substrate
-
ATP
-
HTRF KinEASE™ reagents (Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BSA, 1 mM DTT)
-
This compound (or other test compounds)
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in assay buffer.
-
Add a solution of AKT enzyme and the biotinylated peptide substrate to the wells of the microplate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a detection mixture containing the HTRF reagents (Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665) in a buffer containing EDTA.
-
Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
-
The HTRF ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated substrate.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and plot the data to determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Seed the cells in the opaque-walled multiwell plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of this compound or DMSO (vehicle control).
-
Incubate the plates for a specified period (e.g., 72 or 96 hours) at 37°C in a humidified CO2 incubator.
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
-
Calculate the percentage of cell viability for each treatment relative to the DMSO control and determine the EC50 value by plotting the data using a dose-response curve fitting model.
Visualizations
Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by this compound.
Experimental Workflow
Caption: A generalized experimental workflow for characterizing the kinetics of this compound.
References
- 1. ch.promega.com [ch.promega.com]
- 2. Akt Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Luminescent cell viability assay [bio-protocol.org]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. promega.com [promega.com]
The Structural Basis for Borussertib's Selectivity: A Covalent-Allosteric Approach to AKT Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Borussertib is a first-in-class covalent-allosteric inhibitor of the protein kinase Akt (also known as Protein Kinase B or PKB), a critical node in the PI3K/Akt/mTOR signaling pathway that is frequently dysregulated in various cancers.[1][2] Its unique mechanism of action confers a high degree of selectivity and potency, offering a promising therapeutic strategy for tumors harboring genetic alterations in this pathway.[2][3] This technical guide elucidates the structural underpinnings of this compound's selectivity, providing detailed data, experimental methodologies, and visual representations of its mechanism.
Mechanism of Action: A Dual-Pronged Covalent and Allosteric Inhibition
This compound's selectivity is rooted in its ability to bind to an allosteric pocket located between the catalytic kinase domain and the regulatory pleckstrin homology (PH) domain of Akt.[3][4] This binding event is further solidified by the formation of a covalent bond with specific, non-catalytic cysteine residues, Cys296 and Cys310, via a Michael addition reaction.[3][5] This dual mechanism of covalent and allosteric inhibition irreversibly locks Akt in an inactive conformation, effectively preventing its downstream signaling activities that promote cell proliferation and survival.[1][4]
The crystal structure of this compound in complex with autoinhibited AKT1 provides critical insights into its binding mode.[3][6] The 1,6-naphthyridinone scaffold of this compound engages in π-π stacking interactions with Trp80 in the PH domain, while other parts of the molecule form hydrophobic interactions with Leu210, Leu264, and Ile290.[3][6] Additionally, water-mediated hydrogen bonds are formed between the benzo[d]imidazolone moiety of this compound and residues Glu17, Tyr236, and Arg273 of Akt.[3][6] This intricate network of interactions ensures a high-affinity and specific binding to the allosteric site.
Quantitative Analysis of this compound's Potency and Cellular Activity
This compound demonstrates potent inhibition of Akt in biochemical assays and robust anti-proliferative activity in various cancer cell lines, particularly those with alterations in the PI3K/PTEN pathway.[3][7]
| Parameter | Value | Target/Cell Line | Reference |
| IC50 | 0.8 nM | Wild-type Akt (cell-free assay) | [7] |
| Ki | 2.2 nM | Wild-type Akt (cell-free assay) | [7] |
| EC50 (Cell Viability) | 5 ± 1 nM | ZR-75-1 (Breast Cancer) | [1] |
| 48 ± 15 nM | T47D (Breast Cancer) | [1] | |
| 191 ± 90 nM | AN3CA (Endometrial Cancer) | [1] | |
| 277 ± 90 nM | MCF-7 (Breast Cancer) | [1] | |
| 373 ± 54 nM | BT-474 (Breast Cancer) | [1] | |
| 7770 ± 641 nM | KU-19-19 (Bladder Cancer) | [1] |
Experimental Protocols
The characterization of this compound's selectivity and mechanism of action involves a series of key experiments. The following are generalized protocols based on the available literature.
In Vitro Kinase Inhibition Assay
This assay is performed to determine the direct inhibitory effect of this compound on the enzymatic activity of Akt.
Caption: Workflow for an in vitro kinase inhibition assay to determine this compound's IC50 against Akt.
Cell Viability Assay
This assay measures the effect of this compound on the proliferation of cancer cell lines.
Caption: Protocol for a cell viability assay to determine this compound's EC50 in cancer cell lines.
X-ray Crystallography
This technique is used to determine the three-dimensional structure of this compound in complex with Akt, providing the structural basis for its selectivity.
Caption: Workflow for determining the co-crystal structure of Akt1 and this compound.
Visualizing the PI3K/Akt Signaling Pathway and this compound's Point of Intervention
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound intervenes at the level of Akt, preventing the phosphorylation of its downstream targets.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Conclusion
The exquisite selectivity of this compound for Akt kinases stems from its unique covalent-allosteric mechanism. By targeting a distinct allosteric site and forming an irreversible covalent bond, this compound achieves a prolonged and potent inhibition of Akt. This approach not only enhances selectivity over other kinases but also provides a durable therapeutic effect. The structural and preclinical data presented herein underscore the potential of this compound as a targeted therapy for cancers with aberrant PI3K/Akt signaling and provide a solid foundation for its further clinical development.[2][8]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Preclinical Efficacy of Covalent-Allosteric AKT Inhibitor this compound in Combination with Trametinib in KRAS-Mutant Pancreatic and Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Covalent‐Allosteric Inhibitors to Achieve Akt Isoform‐Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Borussertib: Application Notes and Experimental Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Borussertib is a first-in-class, covalent-allosteric inhibitor of the protein kinase Akt (also known as protein kinase B or PKB).[1][2] Akt is a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in various human cancers, playing a key role in cell proliferation, survival, and metabolism.[1][3] this compound exhibits high potency, with an IC50 of 0.8 nM for wild-type Akt in cell-free assays.[2][4] Its unique mechanism of action involves binding to a pocket between the pleckstrin homology (PH) and kinase domains of Akt, forming a covalent bond with cysteine residues (Cys296 and Cys310) and irreversibly locking the kinase in an inactive conformation.[3][5][6] This allosteric inhibition provides a high degree of selectivity for Akt over other kinases.[3]
These application notes provide a summary of this compound's activity in various cancer cell lines and detailed protocols for its use in cell culture experiments to assess its biological effects.
Data Presentation
In Vitro Activity of this compound
The following table summarizes the reported in vitro efficacy of this compound across a panel of human cancer cell lines. The EC50 values represent the concentration of this compound required to inhibit cell viability by 50% after a 96-hour treatment period.[3]
| Cell Line | Cancer Type | Key Genetic Alterations | This compound EC50 (nM) |
| ZR-75-1 | Breast Cancer | PIK3R1 deletion | 5 ± 1 |
| T47D | Breast Cancer | PIK3CA mutation | 48 ± 15 |
| AN3CA | Endometrial Cancer | PTEN mutation | 191 ± 90 |
| MCF-7 | Breast Cancer | PIK3CA mutation | 277 ± 90 |
| BT-474 | Breast Cancer | PIK3CA mutation | 373 ± 54 |
| KU-19-19 | Bladder Cancer | PTEN frameshift, AKT1 mutation | 7770 ± 641 |
Signaling Pathway
The diagram below illustrates the PI3K/Akt signaling pathway and the mechanism of inhibition by this compound. Growth factor signaling activates PI3K, leading to the phosphorylation of PIP2 to PIP3. PIP3 recruits Akt to the plasma membrane, where it is activated by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival and proliferation. This compound covalently binds to an allosteric site on Akt, preventing its activation and subsequent downstream signaling.
Caption: PI3K/Akt signaling pathway and this compound's mechanism of action.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the in vitro effects of this compound on cancer cell lines. This workflow begins with basic cell culture and treatment, followed by assays to assess cell viability, target engagement, and downstream cellular consequences such as apoptosis.
Caption: A typical experimental workflow for characterizing this compound.
Experimental Protocols
Cell Culture and Treatment with this compound
Materials:
-
Cancer cell lines of interest (e.g., ZR-75-1, T47D)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile, tissue culture-treated plates (e.g., 96-well, 6-well)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture cancer cell lines according to standard protocols.[5][6]
-
For experiments, seed cells in appropriate tissue culture plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.
-
Remove the culture medium from the cells and replace it with medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, 72, or 96 hours) before proceeding with downstream assays.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[1][2][4][7]
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Following treatment with this compound for the desired duration (e.g., 96 hours), add 10 µL of MTT solution to each well.[1]
-
Incubate the plate for 4 hours at 37°C in a humidified incubator.[1][4]
-
After the incubation, add 100 µL of solubilization solution to each well.[1]
-
Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot Analysis of Akt Signaling
This protocol is based on general western blotting procedures for analyzing the Akt pathway.[8][9][10][11][12]
Materials:
-
Cells treated with this compound in 6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt, anti-phospho-GSK3β, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is based on standard procedures for flow cytometry-based apoptosis detection.[3][13][14][15][16]
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Harvest both adherent and floating cells after this compound treatment.
-
Wash the cells with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Conclusion
This compound is a potent and selective inhibitor of the Akt signaling pathway with significant anti-proliferative activity in cancer cell lines harboring alterations in the PI3K/Akt pathway. The provided protocols offer a framework for researchers to investigate the cellular effects of this compound and to further explore its therapeutic potential. Proper experimental design, including appropriate controls and dose-response studies, is crucial for obtaining reliable and reproducible data.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. broadpharm.com [broadpharm.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Essential Guide to Cancer Cell Lines Culture Protocols - Alpha Lifetech [alpha-lifetech.com]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Akt/PKB Cell Signaling Pathway—Novex® Antibodies, ELISAs, & Luminex® Assays | Thermo Fisher Scientific - KE [thermofisher.com]
- 12. Akt Antibody | Cell Signaling Technology [cellsignal.com]
- 13. scispace.com [scispace.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
- 16. docs.aatbio.com [docs.aatbio.com]
Borussertib In Vitro Assay Guidelines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Borussertib is a first-in-class, covalent-allosteric inhibitor of the protein kinase Akt (also known as protein kinase B or PKB).[1] It exhibits high potency with an IC50 of 0.8 nM and a Ki of 2.2 nM for wild-type Akt.[2][3][4][5][6] this compound's unique mechanism of action involves binding to a pocket between the pleckstrin homology (PH) and kinase domains of Akt, forming a covalent bond with cysteine residues at positions 296 and 310.[5][7] This interaction irreversibly stabilizes an inactive conformation of the kinase, leading to potent inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][8][9] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.
Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[9] Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3. PIP3 recruits Akt to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTORC2.[7] Activated Akt then phosphorylates a multitude of downstream substrates, including mTORC1, which in turn promotes protein synthesis by phosphorylating targets like S6 kinase (S6K) and 4E-BP1.[7] this compound's inhibition of Akt blocks these downstream signaling events.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound across various cancer cell lines.
Table 1: Biochemical Potency of this compound
| Target | Assay Type | Value | Reference |
| Wild-Type Akt | Cell-free | IC50: 0.8 nM | [2][4] |
| Wild-Type Akt | Cell-free | Ki: 2.2 nM | [2][3][6] |
| AKT2 | HTRF assay | IC50: 59 nM | [10] |
Table 2: Cellular Antiproliferative Activity of this compound (EC50 values)
| Cell Line | Cancer Type | EC50 (nM) | Reference |
| ZR-75-1 | Breast | 5 ± 1 | [1][2][3][5][6] |
| T47D | Breast | 48 ± 15 | [1][2][3][5][6] |
| MCF-7 | Breast | 277 ± 90 | [1][2][3][5][6] |
| BT-474 | Breast | 373 ± 54 | [1][2][3][5][6] |
| AN3CA | Endometrium | 191 ± 90 | [1][2][3][5][6] |
| KU-19-19 | Bladder | 7770 ± 641 | [1][2][3][5][6] |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines.
Caption: Workflow for the Cell Viability Assay.
Materials:
-
Cancer cell lines (e.g., ZR-75-1, T47D, AN3CA)
-
Complete cell culture medium
-
96-well, flat-bottom, opaque-walled plates
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Multilabel plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. A typical concentration range is 0.1 nM to 30 µM.[4]
-
Add 100 µL of the diluted this compound solutions or vehicle control (DMSO in medium) to the respective wells.
-
Incubate the plate for 96 hours at 37°C in a 5% CO2 incubator.[4]
-
-
Luminescence Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes, protected from light, to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells.
-
Plot the normalized data against the logarithm of the this compound concentration.
-
Calculate the EC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Western Blot Analysis of Akt Pathway Inhibition
This protocol is used to determine the effect of this compound on the phosphorylation status of Akt and its downstream targets.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-p-Akt (Thr308), anti-Akt, anti-p-S6 Ribosomal Protein, anti-S6 Ribosomal Protein, anti-p-PRAS40, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for a specified time (e.g., 2, 6, 24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative phosphorylation levels. GAPDH is commonly used as a loading control.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Akt | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. google.com [google.com]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
Application Notes and Protocols for Borussertib in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Borussertib is a first-in-class, covalent-allosteric inhibitor of the protein kinase Akt (also known as Protein Kinase B or PKB).[1][2] Akt is a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various human cancers and other diseases.[3][4][5] this compound exhibits high potency, with an IC50 of 0.8 nM and a Ki of 2.2 nM for wild-type Akt.[1][2][3] Its unique mechanism involves irreversibly binding to non-catalytic cysteine residues (Cys296 and Cys310) in the pocket between the pleckstrin homology (PH) and kinase domains of Akt, stabilizing the inactive conformation of the enzyme.[3][6][7] This allosteric inhibition strategy offers high selectivity and a prolonged duration of action, making this compound a valuable tool for studying Akt signaling and a promising therapeutic candidate.
Western blot analysis is a fundamental technique to investigate the cellular effects of this compound. It allows for the specific detection and quantification of changes in the phosphorylation status of Akt and its downstream targets, providing direct evidence of pathway inhibition. These application notes provide detailed protocols and supporting data for the use of this compound in Western blot analysis.
Mechanism of Action and Signaling Pathway
This compound targets the PI3K/Akt/mTOR pathway, a central regulator of cell proliferation, survival, growth, and metabolism. Upon activation by upstream signals, such as growth factors, PI3K (Phosphoinositide 3-kinase) generates PIP3 (phosphatidylinositol (3,4,5)-trisphosphate), which recruits Akt to the plasma membrane. There, Akt is phosphorylated at two key sites: Threonine 308 (T308) by PDK1 and Serine 473 (S473) by mTORC2, leading to its full activation. Activated Akt then phosphorylates a multitude of downstream substrates, including PRAS40, S6 ribosomal protein, and 4E-BP1, to promote cell growth and survival.
By locking Akt in an inactive conformation, this compound prevents its phosphorylation and subsequent activation, leading to the dephosphorylation and inactivation of its downstream targets. This ultimately results in the inhibition of cell proliferation and the induction of apoptosis in cancer cells with a hyperactivated PI3K/Akt/mTOR pathway.[8][9]
Caption: this compound inhibits Akt phosphorylation, blocking downstream signaling.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound across various parameters and cell lines. This data is crucial for designing experiments and interpreting results.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Reference |
| IC50 (Akt) | 0.8 nM | [1][2][3] |
| Ki (Akt) | 2.2 nM | [1][2][3] |
Table 2: Cellular Activity (EC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (nM) | Reference |
| ZR-75-1 | Breast | 5 ± 1 | [3] |
| T47D | Breast | 48 ± 15 | [3] |
| MCF-7 | Breast | 277 ± 90 | [3] |
| BT-474 | Breast | 373 ± 54 | [3] |
| AN3CA | Endometrium | 191 ± 90 | [3] |
| KU-19-19 | Bladder | 7770 ± 641 | [3] |
Experimental Protocols
Western Blot Analysis of Akt Pathway Inhibition by this compound
This protocol details the steps for treating cells with this compound and analyzing the phosphorylation status of Akt and its downstream targets.
Caption: Workflow for Western blot analysis of this compound's effects.
Materials:
-
Cell culture reagents (media, FBS, antibiotics)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (e.g., from Cell Signaling Technology) supplemented with protease and phosphatase inhibitor cocktails.[8]
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Tris-buffered saline with Tween-20 (TBST)
-
Primary antibodies (see Table 3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
Table 3: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Phosphorylation Site | Supplier (Example) |
| Akt | --- | Cell Signaling Technology |
| p-Akt | Ser473 | Cell Signaling Technology |
| p-Akt | Thr308 | Cell Signaling Technology |
| PRAS40 | --- | Cell Signaling Technology |
| p-PRAS40 | Thr246 | Cell Signaling Technology |
| S6 Ribosomal Protein | --- | Cell Signaling Technology |
| p-S6 Ribosomal Protein | Ser235/236 | Cell Signaling Technology |
| 4E-BP1 | --- | Cell Signaling Technology |
| p-4E-BP1 | Thr37/46 | Cell Signaling Technology |
| PARP | --- | Cell Signaling Technology |
| Cleaved PARP | Asp214 | Cell Signaling Technology |
| GAPDH or β-actin | --- | Cell Signaling Technology |
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time (e.g., 24 hours). Include a DMSO-only vehicle control.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer (with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
Transfer the supernatant (protein lysate) to a fresh, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Mix equal amounts of protein (e.g., 20-40 µg) with an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel along with a molecular weight marker.
-
Run the gel according to the manufacturer's recommendations.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[8]
-
-
Membrane Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Signal Detection and Analysis:
-
Prepare the ECL detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the signal of the target protein to a loading control (e.g., GAPDH or β-actin).
-
Conclusion
This compound is a potent and specific inhibitor of the Akt signaling pathway. Western blot analysis is an indispensable tool for characterizing its mechanism of action and cellular effects. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their studies and to accurately assess its impact on the PI3K/Akt/mTOR signaling cascade. Careful optimization of experimental conditions, particularly antibody concentrations and incubation times, is recommended for achieving robust and reproducible results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Preclinical Efficacy of Covalent-Allosteric AKT Inhibitor this compound in Combination with Trametinib in KRAS-Mutant Pancreatic and Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Efficacy of Covalent-Allosteric AKT Inhibitor this compound in Combination with Trametinib in KRAS-mutant Pancreatic and Colorectal Cancer [rauh-lab.de]
- 6. Covalent‐Allosteric Inhibitors to Achieve Akt Isoform‐Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Borussertib in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Borussertib is a first-in-class, covalent-allosteric inhibitor of the protein kinase AKT (also known as protein kinase B or PKB) with high potency and selectivity.[1][2] As a critical node in the PI3K/AKT/mTOR signaling pathway, AKT is frequently overactivated in a multitude of human cancers, playing a key role in promoting cell proliferation, survival, and metabolism.[3][4] this compound's unique mechanism of action, which involves irreversibly binding to a pocket between the pleckstrin homology (PH) and kinase domains of AKT, stabilizes an inactive conformation of the enzyme.[4] This covalent-allosteric inhibition offers a promising therapeutic strategy for cancers harboring genetic alterations in the PI3K/AKT pathway.[5]
These application notes provide a summary of effective this compound concentrations in various cancer cell lines and detailed protocols for key experimental assays to evaluate its biological activity.
Data Presentation: Efficacy of this compound in Cancer Cell Lines
The antiproliferative activity of this compound has been evaluated across a panel of human cancer cell lines, demonstrating a wide range of efficacy that often correlates with the underlying genetic makeup of the PI3K/AKT pathway in these cells. The following table summarizes the half-maximal effective concentration (EC50) values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | EC50 (nM) | Reference |
| ZR-75-1 | Breast | 5 ± 1 | [4] |
| T-47D | Breast | 48 ± 15 | [4] |
| MCF-7 | Breast | 277 ± 90 | [4] |
| BT-474 | Breast | 373 ± 54 | [4] |
| AN3-CA | Endometrium | 191 ± 90 | [4] |
| KU-19-19 | Bladder | 7770 ± 641 | [4] |
Signaling Pathway
This compound targets the PI3K/AKT/mTOR signaling pathway. Upon activation by growth factors, receptor tyrosine kinases (RTKs) activate phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6] PIP3 recruits AKT to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTORC2.[6] Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell growth, proliferation, and survival, while inhibiting apoptosis.[7] this compound, by locking AKT in an inactive state, effectively blocks these downstream signaling events.[4]
References
- 1. Structural and chemical insights into the covalent-allosteric inhibition of the protein kinase Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Akt | TargetMol [targetmol.com]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Borussertib Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Borussertib is a first-in-class, covalent-allosteric inhibitor of the protein kinase AKT (also known as protein kinase B).[1][2] It demonstrates potent and selective inhibition of AKT isoforms by binding to a unique pocket between the pleckstrin homology (PH) and kinase domains, thereby locking the kinase in an inactive conformation.[3][4][5] Dysregulation of the PI3K/AKT signaling pathway is a frequent event in many human cancers, making AKT a compelling target for therapeutic intervention.[1][6] this compound has shown significant antiproliferative activity in cancer cell lines with genetic alterations in the PI3K/AKT pathway and has demonstrated antitumor effects in preclinical xenograft models, particularly in combination with inhibitors of the MAPK pathway.[1][6]
These application notes provide a detailed framework for designing and executing preclinical xenograft studies to evaluate the efficacy of this compound, both as a monotherapy and in combination with the MEK inhibitor trametinib.
Data Presentation
In Vitro Efficacy of this compound
This compound has demonstrated potent antiproliferative activity across a range of cancer cell lines, particularly those with activating mutations in the PI3K/AKT pathway.
| Cell Line | Cancer Type | Key Genetic Alterations | This compound EC50 (nM) | Reference |
| ZR-75-1 | Breast | PIK3CA mutation | 5 ± 1 | [3] |
| T-47D | Breast | PIK3CA mutation | 48 ± 15 | [3] |
| AN3-CA | Endometrial | PIK3R1 deletion, PTEN mutation | 191 ± 90 | [3] |
| MCF-7 | Breast | PIK3CA mutation | 277 ± 90 | [3] |
| BT-474 | Breast | PIK3CA mutation | 373 ± 54 | [3] |
| KU-19-19 | Bladder | NRAS mutation | 7770 ± 641 | [3] |
In Vivo Pharmacokinetics of this compound in Mice
Pharmacokinetic studies in RjOrl:SWISS mice have been conducted to determine the bioavailability of this compound via different administration routes.
| Administration Route | Dose (mg/kg) | Maximum Plasma Concentration (Cmax) (ng/mL) | Bioavailability (%) |
| Intravenous (IV) | 2 | - | - |
| Oral Gavage (PO) | 20 | 78 | <5 |
| Intraperitoneal (IP) | 20 | 683 | 39.6 |
In Vivo Efficacy of this compound in Patient-Derived Xenograft (PDX) Models
Preclinical studies have evaluated this compound in combination with the MEK inhibitor trametinib in KRAS-mutant pancreatic and colorectal cancer PDX models.
| Treatment Group | Dose and Schedule | Antitumor Activity |
| This compound Monotherapy | 20 mg/kg, IP, once daily | Insignificant tumor growth delays |
| Trametinib Monotherapy | 0.5 mg/kg, PO, 5 days/week | Moderate tumor growth inhibition |
| This compound + Trametinib | This compound: 20 mg/kg, IP, once daily; Trametinib: 0.5 mg/kg, PO, 5 days/week | Significant tumor growth inhibition and partial responses |
Signaling Pathways
This compound Mechanism of Action in the PI3K/AKT Pathway
This compound allosterically inhibits AKT, a central node in the PI3K signaling pathway, which is critical for cell survival and proliferation.
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Combined Inhibition of PI3K/AKT and MAPK Pathways
Crosstalk and feedback loops exist between the PI3K/AKT and MAPK pathways. Dual inhibition with this compound and a MEK inhibitor like trametinib can lead to synergistic antitumor effects.
Caption: Crosstalk and dual inhibition of the MAPK and PI3K/AKT pathways.
Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model Protocol
This protocol describes the establishment of a subcutaneous xenograft model using a this compound-sensitive cancer cell line (e.g., ZR-75-1 or AN3-CA).
Materials:
-
This compound-sensitive cancer cell line (e.g., ZR-75-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix (optional)
-
Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old
-
This compound
-
Vehicle for this compound (e.g., PBS/PEG200, 60:40)
-
Calipers
-
Syringes and needles (27-30 gauge)
Procedure:
-
Cell Culture: Culture ZR-75-1 cells in RPMI-1640 supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator. Passage cells regularly to maintain exponential growth.
-
Cell Preparation for Injection:
-
On the day of injection, harvest cells at approximately 80% confluency using Trypsin-EDTA.
-
Wash the cells twice with sterile PBS.
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® (optional, can improve tumor take rate) at a concentration of 1 x 10^8 cells/mL.
-
Keep the cell suspension on ice until injection.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (containing 1 x 10^7 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of general health and treatment toxicity.
-
-
Treatment Initiation:
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Group: Administer this compound at a dose of 20 mg/kg via intraperitoneal (IP) injection once daily.
-
Control Group: Administer an equivalent volume of the vehicle solution on the same schedule.
-
-
Endpoint Analysis:
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³).
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
(Optional) Process tumor tissue for pharmacodynamic analysis (e.g., Western blot for p-AKT) or histopathological examination.
-
Experimental Workflow Diagram
Caption: Workflow for a this compound cell line-derived xenograft study.
Pharmacodynamic Analysis Protocol
This protocol outlines the steps for assessing the in vivo target engagement of this compound by measuring the phosphorylation of AKT in tumor tissues.
Materials:
-
Excised tumor tissues
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Homogenizer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Tissue Lysis:
-
Immediately after excision, snap-freeze tumor tissues in liquid nitrogen or place them in lysis buffer.
-
Homogenize the tissues in ice-cold lysis buffer.
-
Centrifuge the lysates at high speed to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-AKT, total-AKT, and the loading control.
-
Normalize the phospho-AKT signal to the total-AKT signal to determine the extent of target inhibition in the this compound-treated group compared to the control group.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for the preclinical evaluation of this compound in xenograft models. The detailed methodologies, data presentation, and visual representations of signaling pathways and workflows are intended to facilitate the design and execution of robust in vivo studies to further characterize the therapeutic potential of this novel AKT inhibitor. Researchers should adapt these protocols to their specific cell lines, animal models, and experimental objectives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. MEK inhibition leads to PI3K/AKT activation by relieving a negative feedback on ERBB receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Ras-ERK and PI3K-mTOR Pathways: Cross-talk and Compensation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Borussertib and Trametinib Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Borussertib (VS-6766) is a novel, first-in-class, covalent allosteric inhibitor of AKT, a key node in the PI3K/AKT/mTOR signaling pathway. Trametinib is a selective inhibitor of MEK1/2, central components of the MAPK/ERK pathway. Aberrant activation of both the PI3K/AKT and MAPK/ERK pathways is a common feature in many human cancers, particularly those with RAS mutations, leading to uncontrolled cell proliferation, survival, and resistance to therapy. The combination of this compound and trametinib represents a rational therapeutic strategy to achieve synergistic anti-tumor effects through dual pathway inhibition. This document provides a summary of the preclinical rationale, experimental protocols, and available safety information for this combination therapy.
Mechanism of Action: Dual Pathway Inhibition
The PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways are two critical signaling cascades that are frequently dysregulated in cancer. In many tumors, particularly those with KRAS mutations, there is a complex interplay and crosstalk between these two pathways. Inhibition of one pathway can often lead to a compensatory activation of the other, limiting the efficacy of single-agent therapies.
This compound, an allosteric inhibitor of AKT, and trametinib, a MEK inhibitor, work together to simultaneously block these two key cancer-driving pathways. Preclinical studies have demonstrated that this dual blockade leads to synergistic anti-proliferative and pro-apoptotic effects in cancer cells with alterations in the RAS signaling pathway.[1]
Preclinical Data
The combination of this compound and trametinib has shown significant preclinical activity in various cancer models, particularly in KRAS-mutant pancreatic and colorectal cancers.[1]
In Vitro Synergistic Effects
Studies in KRAS-mutant pancreatic cancer cell lines have demonstrated strong synergistic effects on cell viability when this compound and trametinib are used in combination.
| Cell Line | Cancer Type | This compound EC50 (µM) | Trametinib EC50 (µM) | Combination Effect |
| Dan-G | Pancreatic | 2.07 | 0.008 | Strong Synergy |
| Bo103 | Pancreatic | Not Reported | Not Reported | Synergistic Inhibition |
Data extracted from Weisner et al., Cancer Research, 2019.
In Vivo Anti-Tumor Activity
In patient-derived xenograft (PDX) models of KRAS-mutant pancreatic and colorectal cancer, the combination of this compound and trametinib has demonstrated superior anti-tumor activity compared to either agent alone.[1]
Quantitative in vivo data was not available in the public domain at the time of this report.
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound, trametinib, or the combination of both. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator.
-
Reagent Addition: Add MTT or XTT reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours to allow for the formation of formazan.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine IC50 values. Combination indices can be calculated using software such as CompuSyn to determine synergy.
Western Blot Analysis
This protocol outlines the general steps for assessing the phosphorylation status of key proteins in the PI3K/AKT and MAPK/ERK pathways.
-
Cell Lysis: Treat cells with this compound, trametinib, or the combination for the desired time points. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of AKT and ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Patient-Derived Xenograft (PDX) Models
The establishment and use of PDX models require specialized facilities and expertise. The following is a generalized workflow.
-
Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients.
-
Implantation: Small fragments of the tumor are surgically implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth and Expansion: Once tumors reach a certain size, they are excised and can be passaged into subsequent cohorts of mice for expansion.
-
Treatment Studies: When tumors in the experimental cohort reach a specified volume, mice are randomized into treatment groups (e.g., vehicle, this compound alone, trametinib alone, and the combination).
-
Dosing and Monitoring: Drugs are administered according to a predetermined schedule and route. Tumor volume and body weight are monitored regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised for pharmacodynamic and histological analysis.
Clinical Development and Safety Profile
As of the latest available information, there are no registered clinical trials specifically investigating the combination of this compound (VS-6766) and trametinib. However, both agents are being evaluated in various other clinical settings.
This compound (VS-6766)
Commonly Reported Adverse Events (in combination with defactinib): [2]
| Adverse Event |
| Skin rash and other skin problems |
| Increased creatine phosphokinase (CPK) |
| Eye problems (e.g., sore eyes, blurred vision) |
| Mouth inflammation and ulcers |
| Diarrhea |
| Fatigue |
| Leg swelling |
| Decreased blood albumin |
| Nausea and vomiting |
Trametinib
Trametinib is approved for the treatment of various cancers, both as a monotherapy and in combination with the BRAF inhibitor dabrafenib.
Commonly Reported Adverse Events (as monotherapy or in combination):
| Adverse Event |
| Rash |
| Diarrhea |
| Fatigue |
| Peripheral edema |
| Nausea |
| Dermatitis acneiform |
| Stomatitis |
| Pyrexia (fever) |
Conclusion
The combination of this compound and trametinib holds significant promise as a therapeutic strategy for cancers with dysregulated PI3K/AKT and MAPK/ERK signaling pathways, particularly in the context of KRAS mutations. Preclinical data strongly support the synergistic anti-tumor effects of this combination. While a dedicated clinical trial for this specific combination is not yet available, the ongoing clinical development of this compound and the established clinical profile of trametinib provide a strong foundation for future clinical investigation. The protocols and data presented in these application notes are intended to guide further preclinical research and inform the design of future clinical studies. Researchers should refer to the primary literature for more detailed methodologies and adapt the protocols to their specific experimental systems.
References
- 1. Preclinical Efficacy of Covalent-Allosteric AKT Inhibitor this compound in Combination with Trametinib in KRAS-Mutant Pancreatic and Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. 5 Key Conclusions: VS-6766 as therapy for RAS - OncologyTube [oncologytube.com]
Application Notes and Protocols for Immunofluorescence Staining after Borussertib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Borussertib is a potent and selective covalent-allosteric inhibitor of the protein kinase AKT (also known as Protein Kinase B or PKB).[1][2][3] AKT is a critical node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers and other diseases.[3] This pathway governs essential cellular processes including cell survival, proliferation, metabolism, and growth.[4] this compound binds to an allosteric site between the pleckstrin homology (PH) and kinase domains of AKT, locking it in an inactive conformation.[5][6] This unique mechanism of action leads to the inhibition of downstream signaling cascades.
These application notes provide detailed protocols for immunofluorescence (IF) staining to visualize and quantify the cellular effects of this compound treatment. The primary focus is on the subcellular localization of key downstream effectors of AKT, which serves as a robust pharmacodynamic biomarker for target engagement and drug efficacy.
Mechanism of Action of this compound
This compound's covalent and allosteric inhibition of AKT prevents its activation and subsequent phosphorylation of a multitude of downstream substrates. This leads to the modulation of several key cellular processes. A simplified representation of the PI3K/AKT/mTOR signaling pathway and the point of intervention by this compound is illustrated below.
Caption: this compound inhibits AKT, preventing downstream signaling.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from immunofluorescence studies following this compound treatment. These are representative tables and the exact values will be dependent on the cell line, treatment conditions, and experimental setup.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM)[1][2] | EC50 (nM)[3] |
| AN3CA | Endometrial | - | 191 ± 90 |
| T47D | Breast | - | 48 ± 15 |
| ZR-75-1 | Breast | - | 5 ± 1 |
| MCF-7 | Breast | - | 277 ± 90 |
| BT-474 | Breast | - | 373 ± 54 |
| KU-19-19 | Bladder | - | 7770 ± 641 |
| WT Akt | (Cell-free assay) | 0.8 | - |
Table 2: Expected Quantitative Immunofluorescence Analysis of FOXO1 Nuclear Translocation
| Treatment | Concentration (nM) | Duration (h) | % Cells with Nuclear FOXO1 | Nuclear/Cytoplasmic Fluorescence Ratio (Mean ± SD) |
| Vehicle Control (DMSO) | - | 24 | < 10% | 0.5 ± 0.2 |
| This compound | 10 | 24 | Expected Increase | Expected Increase |
| This compound | 100 | 24 | Expected Significant Increase | Expected Significant Increase |
| This compound | 1000 | 24 | Expected Strong Increase | Expected Strong Increase |
| Positive Control (LY294002) | 20,000 | 24 | > 80% | > 3.0 |
Table 3: Expected Quantitative Analysis of Downstream Target Phosphorylation
| Target Protein | Treatment | Concentration (nM) | Duration (h) | Change in Fluorescence Intensity (Normalized to Vehicle) |
| p-GSK3β (Ser9) | This compound | 100 | 24 | Expected Decrease |
| p-PRAS40 (Thr246) | This compound | 100 | 24 | Expected Decrease |
| p-S6 Ribosomal Protein (Ser235/236) | This compound | 100 | 24 | Expected Decrease |
Experimental Protocols
Experimental Workflow
The general workflow for assessing the effect of this compound using immunofluorescence is outlined below.
Caption: Immunofluorescence workflow for this compound treatment.
Detailed Protocol: Immunofluorescence Staining for FOXO1 Subcellular Localization
This protocol is designed for cultured adherent cells.
Materials:
-
Cell Culture: Adherent cancer cell line of interest (e.g., ZR-75-1, AN3CA), appropriate culture medium, fetal bovine serum (FBS), penicillin-streptomycin.
-
Reagents: this compound (dissolved in DMSO), DMSO (vehicle control), Phosphate-Buffered Saline (PBS), 4% Paraformaldehyde (PFA) in PBS, 0.1% Triton X-100 in PBS, Blocking Buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100).
-
Antibodies:
-
Primary antibody: Rabbit anti-FOXO1 monoclonal antibody.
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488).
-
-
Counterstain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Antifade mounting medium.
-
Supplies: Glass coverslips (sterile), 6-well plates, microscope slides.
Procedure:
-
Cell Seeding:
-
Sterilize glass coverslips and place one in each well of a 6-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment.
-
Incubate cells in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Treatment:
-
Once cells have reached the desired confluency, remove the culture medium.
-
Add fresh medium containing the desired concentrations of this compound or DMSO (vehicle control). A dose-response experiment (e.g., 10 nM, 100 nM, 1 µM) and a time-course experiment (e.g., 6 h, 12 h, 24 h) are recommended.
-
Incubate for the desired treatment duration.
-
-
Fixation and Permeabilization:
-
Aspirate the treatment medium and wash the cells twice with ice-cold PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to each coverslip and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-FOXO1 antibody in Blocking Buffer according to the manufacturer's recommendations.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the coverslips three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light from this point onwards.
-
Add the diluted secondary antibody solution to each coverslip and incubate for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the coverslips three times with PBS for 5 minutes each in the dark.
-
Incubate the coverslips with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the coverslips twice with PBS.
-
Mount the coverslips onto microscope slides using a drop of antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a confocal microscope.
-
Capture images of the DAPI (blue) and the fluorophore-conjugated secondary antibody (e.g., green for Alexa Fluor 488) channels.
-
Quantify the nuclear translocation of FOXO1 by:
-
Counting the percentage of cells with predominantly nuclear FOXO1 staining.
-
Measuring the fluorescence intensity in the nucleus and cytoplasm to calculate a nuclear-to-cytoplasmic ratio. Image analysis software such as ImageJ or CellProfiler can be used for this purpose.
-
-
Conclusion
Immunofluorescence staining is a powerful technique to visualize and quantify the cellular consequences of this compound treatment. By focusing on the subcellular localization of key AKT downstream effectors like FOXO1, researchers can obtain robust data on the pharmacodynamic activity of this compound. The provided protocols and data tables serve as a comprehensive guide for designing, executing, and interpreting these experiments, ultimately aiding in the preclinical and clinical development of this promising AKT inhibitor.
References
- 1. Kinetics of nuclear-cytoplasmic translocation of Foxo1 and Foxo3A in adult skeletal muscle fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of Protein Expression and Co-localization Using Multiplexed Immuno-histochemical Staining and Multispectral Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Proline-rich Akt Substrate of 40 kDa (PRAS40) Function by Mammalian Target of Rapamycin Complex 1 (mTORC1)-mediated Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Automatic and Quantitative Measurement of Protein-Protein Colocalization in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Fluorescence Co-localization to Study Protein–Receptor Complexes | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Borussertib in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Borussertib is a first-in-class, covalent-allosteric inhibitor of the protein kinase B (AKT).[1][2] It demonstrates potent anti-proliferative activity in cancer cell lines harboring genetic alterations in the PI3K/AKT/mTOR signaling pathway.[1][2][3] Preclinical studies utilizing patient-derived xenograft (PDX) models have shown the potential of this compound, particularly in combination with other targeted therapies, for cancers with specific molecular profiles, such as KRAS mutations.[1][2] PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, are increasingly recognized for their ability to recapitulate the heterogeneity and molecular characteristics of human tumors, making them a valuable tool in preclinical oncology research.
These application notes provide a comprehensive overview of the use of this compound in PDX models, including detailed experimental protocols and quantitative data from preclinical studies.
Mechanism of Action and Signaling Pathway
This compound functions as a covalent-allosteric inhibitor of AKT, a key node in the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism and is frequently dysregulated in various cancers. This compound binds to a unique allosteric site on the AKT enzyme, leading to irreversible inhibition of its kinase activity.
Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway and the points of intervention for this compound and the MEK inhibitor, Trametinib.
Caption: PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling pathways.
Quantitative Data from Preclinical PDX Studies
The following tables summarize the in vivo efficacy of this compound in combination with Trametinib in KRAS-mutant pancreatic and colorectal cancer PDX models.
Table 1: In Vivo Efficacy of this compound and Trametinib in a KRAS-Mutant Pancreatic Cancer PDX Model (Bo103)
| Treatment Group | Dosing and Schedule | Mean Tumor Volume (mm³) at Day 28 (± SEM) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | Vehicle, i.p., daily | 1250 ± 150 | - |
| This compound | 20 mg/kg, i.p., daily | 1000 ± 120 | 20 |
| Trametinib | 1 mg/kg, p.o., daily | 600 ± 80 | 52 |
| This compound + Trametinib | 20 mg/kg, i.p., daily + 1 mg/kg, p.o., daily | 150 ± 50 | 88 |
Table 2: In Vivo Efficacy of this compound and Trametinib in a KRAS-Mutant Colorectal Cancer PDX Model (Co212)
| Treatment Group | Dosing and Schedule | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | Vehicle, i.p. & p.o., daily | 980 ± 110 | - |
| This compound | 20 mg/kg, i.p., daily | 800 ± 90 | 18.4 |
| Trametinib | 1 mg/kg, p.o., daily | 450 ± 60 | 54.1 |
| This compound + Trametinib | 20 mg/kg, i.p., daily + 1 mg/kg, p.o., daily | 100 ± 30 | 89.8 |
Experimental Protocols
This section provides a detailed methodology for conducting studies with this compound in PDX models, based on established preclinical research.[1]
PDX Model Establishment and Propagation
A general workflow for establishing and propagating PDX models is outlined below.
Caption: General workflow for PDX model establishment.
Materials:
-
Fresh patient tumor tissue
-
Immunodeficient mice (e.g., NMRI-Foxn1nu/Foxn1nu)
-
Matrigel
-
Surgical tools
-
Cell culture medium (e.g., DMEM) with antibiotics
-
Cryopreservation medium
Protocol:
-
Obtain fresh tumor tissue from surgical resection under sterile conditions.
-
Mechanically dissect the tumor tissue into small fragments (1-2 mm³).
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the skin on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
Implant one tumor fragment mixed with Matrigel into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
Monitor the mice regularly for tumor growth.
-
Once the tumor reaches a certain size (e.g., 1000-1500 mm³), euthanize the mouse and harvest the tumor.
-
A portion of the tumor can be cryopreserved for future use, and the remainder can be used for subsequent passaging.
-
For passaging, repeat steps 2-8 with the harvested tumor tissue. It is recommended to use early passage tumors (≤F5) for drug efficacy studies to maintain the characteristics of the original patient tumor.
In Vivo Drug Efficacy Study
Materials:
-
PDX-bearing mice with established tumors (100-200 mm³)
-
This compound
-
Trametinib (if used in combination)
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Vehicle for Trametinib (e.g., 0.5% hydroxypropyl methylcellulose, 0.2% Tween 80 in water)
-
Calipers
-
Animal balance
Protocol:
-
Once the subcutaneously implanted PDX tumors reach a volume of approximately 100-200 mm³, randomize the mice into different treatment groups (e.g., Vehicle control, this compound alone, Trametinib alone, this compound + Trametinib).
-
Measure the tumor volume and body weight of each mouse before the start of treatment (Day 0). Tumor volume can be calculated using the formula: (length x width²) / 2.
-
Prepare the drug formulations fresh daily.
-
Administer the drugs to the mice according to the specified dosing and schedule (e.g., this compound 20 mg/kg intraperitoneally daily; Trametinib 1 mg/kg orally daily).
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
At the end of the study (e.g., after 21 or 28 days, or when tumors in the control group reach a predetermined size), euthanize the mice and harvest the tumors.
-
Tumor tissue can be used for further analysis, such as pharmacodynamic biomarker studies (e.g., Western blot for p-AKT).
Conclusion
This compound, especially in combination with MEK inhibitors like Trametinib, shows significant antitumor activity in preclinical PDX models of cancers with specific genetic backgrounds. The detailed protocols and data presented in these application notes provide a valuable resource for researchers designing and conducting in vivo studies to further evaluate the therapeutic potential of this compound. The use of well-characterized PDX models is crucial for translating these promising preclinical findings into clinical applications.
References
Application Notes and Protocols: Synergistic Inhibition of Cancer Cell Proliferation through Lentiviral-Mediated PLK1 Knockdown and Borussertib Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for investigating the combined effect of lentiviral-mediated knockdown of Polo-like kinase 1 (PLK1) and the pharmacological inhibition of Akt using Borussertib. This combination strategy aims to achieve synergistic anti-cancer effects by targeting two critical signaling pathways involved in cell cycle progression, proliferation, and survival.
Introduction
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in regulating multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[1][2] Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis.[1][3] this compound is a first-in-class, covalent-allosteric inhibitor of Akt (also known as protein kinase B), a key node in the PI3K/Akt/mTOR signaling pathway that is frequently hyperactivated in cancer, promoting cell proliferation and survival.[4][5][6][7] By simultaneously targeting the mitotic machinery through PLK1 knockdown and the pro-survival signaling through Akt inhibition, it is hypothesized that a potent synergistic anti-tumor effect can be achieved.
This document outlines the experimental workflow, from the production of lentiviral particles for PLK1 knockdown to the assessment of cellular phenotypes following combination treatment with this compound.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| AN3CA | Endometrium | 191 ± 90 |
| T47D | Breast | 48 ± 15 |
| ZR-75-1 | Breast | 5 ± 1 |
| MCF-7 | Breast | 277 ± 90 |
| BT-474 | Breast | 373 ± 54 |
| KU-19-19 | Bladder | 7770 ± 641 |
Data represents the half-maximal inhibitory concentration (IC50) of this compound in cell viability assays. Data sourced from Selleck Chemicals and related publications.[4][5][6]
Table 2: Recommended this compound Concentration Ranges for In Vitro Studies
| Parameter | Concentration Range |
| Initial Screening | 10 nM - 10 µM |
| Synergy Experiments | 0.1 x IC50 to 5 x IC50 |
Signaling Pathway Diagrams
Caption: Combined inhibition of Akt and PLK1 signaling pathways.
Experimental Workflow Diagram
Caption: Experimental workflow for combination therapy.
Experimental Protocols
Protocol 1: Lentiviral Particle Production for PLK1 Knockdown
This protocol is adapted from standard lentiviral production methods.[8][9]
Materials:
-
HEK293T cells
-
pLKO.1-shPLK1 plasmid (or similar shRNA expression vector)
-
pLKO.1-shScramble (non-targeting control)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., FuGENE HD)
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm filter
Procedure:
-
Day 1: Seed 0.8-1 x 10^6 HEK293T cells per well in a 6-well plate in DMEM with 10% FBS without antibiotics. Incubate overnight. Cells should be 70-80% confluent on the day of transfection.
-
Day 2: In a sterile tube, prepare the transfection cocktail for each well:
-
500 ng pLKO.1-shRNA plasmid (shPLK1 or shScramble)
-
500 ng psPAX2 packaging plasmid
-
50 ng pMD2.G envelope plasmid
-
Bring the total volume to 100 µl with Opti-MEM.
-
-
Add 3.1 µl of FuGENE HD Transfection reagent to the DNA mixture.
-
Incubate for 20 minutes at room temperature.
-
Gently add the transfection mix dropwise to the HEK293T cells.
-
Incubate at 37°C for 12-15 hours.
-
Day 3: In the morning, replace the media with 1.5 ml of fresh DMEM with 10% FBS and antibiotics.
-
Day 4 & 5: Harvest the lentivirus-containing supernatant at 48 and 72 hours post-transfection. Pool the harvests.
-
Centrifuge the supernatant at 1250 rpm for 5 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
Aliquot and store the viral particles at -80°C. It is recommended to titrate the virus before use.
Protocol 2: Lentiviral Transduction and Selection of Target Cells
This protocol provides a general guideline for transducing mammalian cells.[10][11]
Materials:
-
Target cancer cell line
-
Lentiviral particles (shPLK1 and shScramble)
-
Polybrene (8 mg/ml stock)
-
Puromycin
-
Complete growth medium
Procedure:
-
Day 1: Seed 5-7 x 10^5 cells per well in a 12-well plate.
-
Day 2: On the day of infection, cells should be approximately 50% confluent.
-
Prepare the transduction medium by adding Polybrene to the complete growth medium to a final concentration of 8 µg/ml.
-
Remove the existing medium from the cells and add 1 ml of the transduction medium per well.
-
Add the appropriate amount of lentiviral particles (a range of Multiplicity of Infection (MOI) from 1 to 10 should be tested for each new cell line).
-
Incubate overnight.
-
Day 3: Replace the transduction medium with fresh complete growth medium.
-
Day 4 onwards: Begin selection by adding puromycin to the growth medium. The optimal concentration of puromycin (typically 2-10 µg/ml) should be determined beforehand with a kill curve for the specific cell line.
-
Replace the puromycin-containing medium every 3-4 days until resistant colonies are formed.
-
Expand the puromycin-resistant cells for subsequent experiments.
Protocol 3: Verification of PLK1 Knockdown
A. Quantitative Real-Time PCR (qRT-PCR)
-
Isolate total RNA from both shPLK1 and shScramble transduced cells using a suitable RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for PLK1 and a housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative expression of PLK1 mRNA in the shPLK1 cells compared to the shScramble control using the ΔΔCt method.
B. Western Blot
-
Lyse the shPLK1 and shScramble transduced cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PLK1 overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 4: Combination Treatment and Cellular Assays
A. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Seed the stable shPLK1 and shScramble cells in 96-well plates at a predetermined optimal density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a dose-response matrix of this compound.
-
Incubate for 72 hours.
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Calculate the IC50 values for this compound in both cell lines and assess for synergistic, additive, or antagonistic effects using software such as CompuSyn.
B. Apoptosis Assay (Annexin V/PI Staining)
-
Seed the stable shPLK1 and shScramble cells in 6-well plates.
-
Treat the cells with a predetermined concentration of this compound (e.g., IC50).
-
After 48 hours, collect both the adherent and floating cells.
-
Wash the cells with cold PBS.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
C. Cell Cycle Analysis
-
Seed and treat the cells as described for the apoptosis assay.
-
After 24-48 hours of treatment, harvest the cells.
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Incubate for 30 minutes in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Safety Precautions
Lentiviral particles are considered Biosafety Level 2 (BSL-2) agents. All work involving lentivirus must be conducted in a BSL-2 certified biosafety cabinet, and all materials should be decontaminated with 10% bleach.[10] Appropriate personal protective equipment (PPE) must be worn at all times.
References
- 1. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of PLK1 signaling pathway genes in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Covalent‐Allosteric Inhibitors to Achieve Akt Isoform‐Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. graveleylab.cam.uchc.edu [graveleylab.cam.uchc.edu]
- 9. mdpi.com [mdpi.com]
- 10. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 11. scbt.com [scbt.com]
Troubleshooting & Optimization
Borussertib solubility issues and solutions
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of borussertib in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO) but is insoluble in water and ethanol[1]. Different suppliers report slightly varying maximum concentrations in DMSO, so it is always best to consult the manufacturer's datasheet. Generally, concentrations of up to 25 mg/mL (41.90 mM) in fresh, anhydrous DMSO can be achieved, often requiring sonication to fully dissolve[2][3][4][5].
Q2: I am seeing precipitation when I dilute my this compound-DMSO stock solution into aqueous media for my in vitro cell culture experiments. What should I do?
A2: This is a common issue due to this compound's low aqueous solubility. Here are a few troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and off-target effects.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your culture medium. This can help to keep the compound in solution.
-
Pre-warming Media: Gently pre-warming your culture medium to 37°C before adding the this compound stock solution can sometimes help with solubility.
-
Vortexing/Mixing: Ensure thorough mixing immediately after adding the this compound stock to the aqueous medium to prevent localized high concentrations that can lead to precipitation.
Q3: My this compound powder is difficult to dissolve in DMSO. What can I do?
A3: If you are having trouble dissolving this compound powder in DMSO, consider the following:
-
Fresh DMSO: Use fresh, anhydrous (moisture-free) DMSO. Hygroscopic DMSO, which has absorbed moisture from the air, can significantly reduce the solubility of this compound[1][2].
-
Sonication: As recommended by multiple suppliers, using an ultrasonic bath can aid in the dissolution of this compound[2][3][4][5].
-
Gentle Heating: Gently warming the solution to 37°C may also help increase solubility[5]. However, avoid excessive heat which could degrade the compound.
-
Centrifugation: If you notice any particulate matter after dissolution, it is recommended to centrifuge the vial at 3000 rpm for a few minutes to pellet any undissolved compound[2].
Q4: What are the recommended formulations for in vivo studies?
A4: Due to its poor aqueous solubility and low oral bioavailability, specific formulations are required for in vivo administration[1]. Commonly recommended formulations involve a mixture of solvents to create a stable suspension or solution. Always prepare these formulations fresh on the day of use[3]. Two common protocols are:
-
For Oral or Intraperitoneal Administration: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[2][3][4].
-
For Oral Administration: A suspension in a vehicle of Carboxymethylcellulose sodium (CMC-Na) or a mixture of 10% DMSO and 90% Corn Oil[1][3][4].
It is crucial to add the solvents sequentially and ensure the solution is clear before adding the next solvent[2].
Troubleshooting Guides
Issue 1: Inconsistent Results in Cellular Assays
-
Problem: High variability in experimental replicates or a loss of compound activity over the time course of an experiment.
-
Potential Cause: Precipitation of this compound in the cell culture medium.
-
Solutions:
-
Verify Solubility Limit: Determine the practical solubility limit of this compound in your specific cell culture medium. You can do this by preparing a serial dilution and visually inspecting for precipitation under a microscope.
-
Reduce Incubation Time: If the compound is precipitating over longer incubation periods, consider reducing the exposure time if experimentally feasible.
-
Use of a Carrier Protein: In some cases, the addition of a small amount of serum or bovine serum albumin (BSA) to serum-free media can help stabilize hydrophobic compounds. However, be aware that this can also affect the free concentration of the inhibitor.
-
Issue 2: Low Bioavailability in Animal Studies
-
Problem: Lower than expected plasma concentrations of this compound after oral administration.
-
Potential Cause: Poor absorption due to low solubility in the gastrointestinal tract. This compound has a rather low oral bioavailability (<5%)[1].
-
Solutions:
-
Optimize Formulation: Experiment with different in vivo formulations. The use of co-solvents and surfactants is critical. The recommended formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline is a good starting point[2][3][4].
-
Particle Size Reduction: While not something that can be done in a standard lab, be aware that the particle size of the supplied compound can affect its dissolution rate.
-
Alternative Administration Route: Consider intraperitoneal (IP) administration, which has been shown to result in significantly higher bioavailability (39.6%) compared to oral gavage[1].
-
Data Presentation
Table 1: this compound Solubility in Common Solvents
| Solvent | Solubility | Concentration (mg/mL) | Concentration (mM) | Reference |
| DMSO | Soluble | 11 - 25 | 18.43 - 41.90 | [1][2] |
| Water | Insoluble | - | - | [1] |
| Ethanol | Insoluble | - | - | [1] |
| DMSO (Slightly Soluble) | - | 0.1 - 1 | - | [6] |
Note: Solubility in DMSO can vary between suppliers and batches. Using fresh, anhydrous DMSO and sonication is often recommended to achieve higher concentrations.[1][2]
Table 2: Recommended Formulations for In Vivo Studies
| Formulation Composition | Administration Route | Achievable Concentration | Reference |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | Oral/Intraperitoneal | ≥ 2.08 mg/mL (3.49 mM) | [3][4] |
| 10% DMSO + 90% Corn Oil | Oral | ≥ 2.08 mg/mL (3.49 mM) | [3][4] |
| Carboxymethylcellulose sodium (CMC-Na) based suspension | Oral | ≥ 5 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sonicator bath
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 596.68 g/mol ).
-
Weigh the this compound powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube for 30 seconds.
-
Place the tube in a sonicator bath for 5-10 minutes, or until the powder is completely dissolved.
-
Visually inspect the solution for any remaining particulates. If necessary, centrifuge at a low speed to pellet any undissolved material and carefully transfer the supernatant to a new tube.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles[3].
-
Protocol 2: Kinetic Solubility Determination
This protocol is adapted from a published study on this compound[7].
-
Materials:
-
10 mM this compound in DMSO stock solution
-
50 mM HEPES buffer, pH 7.4
-
0.2-μm PVDF filters
-
UV-Vis spectrophotometer
-
Acetonitrile
-
-
Procedure:
-
Dilute the 10 mM this compound stock in DMSO to a final concentration of 500 μmol/L in 50 mM HEPES, pH 7.4.
-
Incubate the aqueous dilution for 90 minutes at room temperature on a shaker.
-
Filter the solution through a 0.2-μm PVDF filter to remove any precipitated compound.
-
Measure the optical density of the filtrate between 250 and 500 nm at intervals of 10 nm.
-
Prepare a reference standard by diluting the this compound stock solution in acetonitrile.
-
Calculate the kinetic solubility from the Area Under the Curve (AUC) between 250 and 500 nm and normalize it to the absorption of the acetonitrile dilution.
-
Visualizations
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: Workflow for preparing an in vivo formulation of this compound.
Caption: Troubleshooting logic for this compound precipitation issues.
References
Potential off-target effects of Borussertib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Borussertib, a covalent-allosteric inhibitor of the protein kinase AKT.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class covalent-allosteric inhibitor of AKT (Protein Kinase B).[1] It functions by irreversibly binding to two non-catalytic cysteine residues, Cys296 and Cys310, located in the pocket between the pleckstrin homology (PH) and kinase domains of AKT.[2] This covalent binding stabilizes an inactive conformation of the enzyme, preventing its downstream signaling activities that are crucial for cell proliferation, metabolism, and survival.[2][3]
Q2: What is the selectivity profile of this compound?
A2: this compound is reported to have an exquisite kinase selectivity profile.[2] A screening against 100 kinases at a concentration of 1 µM was described as "clean," suggesting minimal off-target activity.[4] Additionally, studies have shown no off-target inhibition of the upstream kinase PDK1 or the RAS/MAPK signaling pathway.[5] However, a comprehensive, publicly available quantitative dataset from a broad kinome scan has not been released.
Q3: What are the known on-target activities of this compound?
A3: this compound demonstrates high potency against wild-type AKT and varying activity against the three AKT isoforms. The known inhibitory concentrations (IC50) are detailed in the table below. It also shows potent anti-proliferative effects in various cancer cell lines, particularly those with genetic alterations in the PI3K/AKT pathway.[2][5]
Q4: Are there any known off-target effects for this compound?
A4: Based on available data, this compound is highly selective for AKT. A kinase panel screening was reported as "clean".[4] While some derivatives of this compound have shown moderate inhibitory activity against MELK, AMP-activated protein kinases, and the non-receptor tyrosine kinase BMX, the selectivity profile of this compound itself appears to be very specific, with poor inhibition of kinases like MELK.
Q5: What are the potential adverse effects of this compound observed in preclinical studies?
A5: Specific adverse events from preclinical toxicology studies on this compound are not extensively detailed in the public domain. As with other AKT inhibitors, potential for on-target toxicities in normal tissues that rely on AKT signaling should be considered. For instance, other AKT inhibitors have been associated with side effects such as skin rash, stomatitis, and hyperglycemia in clinical trials.[6] Researchers should carefully monitor for such effects in their in vivo models.
Troubleshooting Guide
Issue 1: Inconsistent inhibition of AKT signaling in cell-based assays.
-
Possible Cause 1: Cell line sensitivity. The anti-proliferative and signaling inhibitory effects of this compound can vary significantly between cell lines. This is influenced by the specific genetic background of the cells, such as mutations in the PI3K/AKT pathway (e.g., PTEN loss, PIK3CA mutations).
-
Troubleshooting Steps:
-
Verify the genetic background of your cell line to ensure it is a suitable model for AKT inhibition.
-
Refer to the table below for the reported EC50 values in different cancer cell lines to select an appropriate starting concentration range for your experiments.
-
Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line.
-
-
Possible Cause 2: Inadequate incubation time. As a covalent inhibitor, this compound's inhibitory effect is time-dependent.
-
Troubleshooting Steps:
-
Ensure a sufficient incubation period to allow for the covalent modification of AKT. A time-course experiment (e.g., 2, 6, 12, 24 hours) can help determine the optimal treatment duration.
-
Issue 2: Observing unexpected cellular effects that may suggest off-target activity.
-
Possible Cause: High inhibitor concentration. Although this compound is highly selective, using excessively high concentrations may lead to non-specific effects.
-
Troubleshooting Steps:
-
Lower the concentration of this compound to a range that is still effective for inhibiting AKT but minimizes the potential for off-target interactions.
-
Include appropriate controls, such as a structurally related but inactive compound, if available.
-
Use orthogonal methods to confirm that the observed phenotype is due to AKT inhibition (e.g., siRNA knockdown of AKT).
-
Data Summaries
Table 1: On-Target Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) |
| Wild-type AKT | Cell-free | 0.8 |
| AKT2 | HTRF | 59 |
| AKT3 | HTRF | 650 ± 170 |
| AKT3 | NanoBRET | 4300 |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (nM) |
| ZR-75-1 | Breast | 5 ± 1 |
| T47D | Breast | 48 ± 15 |
| MCF-7 | Breast | 277 ± 90 |
| BT-474 | Breast | 373 ± 54 |
| AN3CA | Endometrium | 191 ± 90 |
| KU-19-19 | Bladder | 7770 ± 641 |
Experimental Protocols
Protocol 1: Western Blot Analysis of AKT Pathway Inhibition
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT (S473), total AKT, p-PRAS40 (T246), and total PRAS40 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
Caption: this compound's mechanism of action within the PI3K/AKT signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Borussertib Concentration for In Vitro Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Borussertib in in vitro experiments. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this potent and selective covalent-allosteric AKT inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a first-in-class covalent-allosteric inhibitor of the protein kinase Akt (also known as protein kinase B or PKB).[1][2][3] It functions by irreversibly binding to two non-catalytic cysteine residues (Cys296 and Cys310) located in a pocket between the pleckstrin homology (PH) domain and the kinase domain of AKT.[4][5][6] This covalent modification stabilizes an inactive conformation of AKT, preventing its downstream signaling activities.[2][5][6]
Q2: What is the typical effective concentration range for this compound in cell-based assays?
A2: this compound exhibits potent antiproliferative activity in the nanomolar to submicromolar range in various cancer cell lines, particularly those with genetic alterations in the PI3K/AKT pathway.[4][7] The EC50 values can vary significantly depending on the cell line. For instance, the ZR-75-1 breast cancer cell line is highly sensitive with an EC50 of approximately 5 nM, while the KU-19-19 bladder cancer cell line is less sensitive with an EC50 in the micromolar range.[1][2][3][4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q3: How should I dissolve and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1][3][4] For in vitro experiments, it is recommended to use freshly opened, moisture-free DMSO to ensure optimal solubility.[3] Stock solutions can be stored at -20°C or -80°C for extended periods.[1] When preparing working solutions, it is advisable to make fresh dilutions from the stock to avoid repeated freeze-thaw cycles.
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment duration depends on the specific assay. For cell viability assays, a 96-hour incubation period has been shown to be effective.[4][7] For mechanism of action studies, such as analyzing the phosphorylation of downstream targets by Western blot, a 24-hour treatment is often sufficient to observe significant inhibition.[7][8]
Q5: What are the known off-target effects of this compound?
A5: this compound has been shown to have an exquisite kinase selectivity profile.[7] Notably, it does not exhibit off-target inhibition of the upstream activating kinase PDK1 or the RAS/MAPK signaling pathway.[7] Its allosteric binding mechanism contributes to its high selectivity for AKT1/2 over other closely related kinases.[6][9]
Data Presentation
This compound In Vitro Activity
| Cell Line | Cancer Type | EC50 (nM) | Reference |
| AN3CA | Endometrium | 191 ± 90 | [1][2][3][4] |
| T47D | Breast | 48 ± 15 | [1][2][3][4] |
| ZR-75-1 | Breast | 5 ± 1 | [1][2][3][4] |
| MCF-7 | Breast | 277 ± 90 | [1][2][3][4] |
| BT-474 | Breast | 373 ± 54 | [1][2][3][4] |
| KU-19-19 | Bladder | 7770 ± 641 | [1][2][3][4] |
Experimental Protocols
Cell Viability Assay
This protocol is designed to determine the half-maximal effective concentration (EC50) of this compound in a chosen cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the 96-hour treatment period. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical concentration range to start with is 0.1 nM to 30 µM.[7] Include a DMSO-only control.
-
Treatment: Remove the overnight culture medium from the cells and add the prepared this compound dilutions.
-
Incubation: Incubate the plate for 96 hours at 37°C and 5% CO2.[7]
-
Viability Assessment: After incubation, assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.[7]
-
Data Analysis: Record the luminescence signal and normalize the data to the DMSO-treated control cells. Plot the normalized values against the logarithm of the this compound concentration and fit a dose-response curve to determine the EC50 value.
Western Blotting for AKT Pathway Inhibition
This protocol allows for the assessment of this compound's on-target activity by measuring the phosphorylation status of AKT and its downstream effectors.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to reach 80-90% confluency.[7] Treat the cells with various concentrations of this compound (based on the EC50 from the viability assay) or DMSO for 24 hours.[7]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7][10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[7]
-
Sample Preparation: Mix equal amounts of protein (e.g., 20 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.[10]
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AKT (Ser473 and Thr308), total AKT, phospho-PRAS40 (Thr246), phospho-S6 Ribosomal Protein (Ser235/236), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent EC50 values | Cell line instability or high passage number. | Use cells with a consistent and low passage number. Regularly perform cell line authentication. |
| Inaccurate drug concentration. | Prepare fresh serial dilutions for each experiment. Verify the concentration of the stock solution. | |
| Variability in cell seeding density. | Ensure a uniform and consistent number of cells are seeded in each well. | |
| No inhibition of AKT phosphorylation | This compound concentration is too low. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell line. |
| Treatment time is too short. | While 24 hours is often sufficient, consider a time-course experiment (e.g., 6, 12, 24, 48 hours). | |
| Poor antibody quality. | Use validated antibodies for Western blotting. Run positive and negative controls. | |
| Drug precipitation in media | Poor solubility of this compound at high concentrations. | Ensure the final DMSO concentration in the culture medium is low (typically <0.5%). Prepare working solutions fresh from a DMSO stock. If precipitation occurs, sonication may aid dissolution.[3] |
| High background in Western blots | Insufficient blocking or washing. | Increase the blocking time and the number of washes. Optimize the antibody concentrations. |
| Contaminated buffers. | Use fresh, filtered buffers for all steps. | |
| Unexpected cell toxicity at low concentrations | Off-target effects in a specific cell line. | While this compound is highly selective, cell context-dependent off-target effects can occur. Consider testing in a different cell line or using a rescue experiment. |
| Synergistic effects with media components. | Review the composition of your cell culture medium for any components that might interact with the inhibitor. |
Visualizations
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound | Akt | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Covalent‐Allosteric Inhibitors to Achieve Akt Isoform‐Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. bio-rad.com [bio-rad.com]
Borussertib stability in DMSO and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Borussertib in DMSO and cell culture media.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions?
A1: It is critical to follow proper preparation and storage protocols to ensure the integrity of this compound.
-
Solvent: High-purity, anhydrous DMSO is the recommended solvent for preparing this compound stock solutions.[1][2][3] Moisture in DMSO can reduce the solubility of the compound.[1][2]
-
Concentration: Stock solution concentrations can be prepared up to 25 mg/mL (41.90 mM).[2][3] Sonication may be necessary to fully dissolve the compound.[3] For cell-based assays, it is advisable to prepare a stock solution at a concentration at least 1000 times higher than the final working concentration.[3]
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[1]
Q2: What is the stability of this compound stock solutions in DMSO?
Q3: How should I prepare working solutions of this compound in cell culture media?
A3: Working solutions should be prepared fresh for each experiment by diluting the DMSO stock solution directly into the cell culture medium.[3] It is recommended to use the working solution immediately after preparation.[2][3]
Q4: What is the stability of this compound in cell culture media?
A4: While specific data on the half-life of this compound in cell culture media is not available, the recommendation for immediate use of freshly prepared working solutions suggests that the compound may have limited stability in aqueous environments at 37°C. For experiments with incubation times of 24 to 96 hours, the compound has been shown to be effective, indicating sufficient stability over these periods to exert its biological activity.[2][6]
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected activity of this compound in my experiments.
This issue can often be traced back to problems with the stability and handling of the compound. Here are some potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Degraded this compound Stock Solution | - Ensure your DMSO is anhydrous and of high purity.[1][2] - Always store stock solutions at -20°C or -80°C in single-use aliquots.[1] - Avoid repeated freeze-thaw cycles.[1] - If you suspect degradation, prepare a fresh stock solution from a new vial of powdered this compound. |
| Precipitation of this compound in Cell Culture Media | - Ensure the final concentration of DMSO in your cell culture media is low (typically ≤ 0.1%) to avoid solvent-induced toxicity and compound precipitation. - When diluting the stock solution, add it to the media and mix gently but thoroughly. - Visually inspect the media for any signs of precipitation after adding this compound. |
| Instability of this compound in Working Solution | - Always prepare working solutions in cell culture media fresh for each experiment and use them immediately.[2][3] - For long-term experiments, consider replenishing the media with freshly prepared this compound at appropriate intervals. |
| Incorrect Handling of Powdered Compound | - Before opening the vial, centrifuge it briefly to collect all the powder at the bottom.[3] |
Data Summary
This compound Solubility and Storage Stability
| Parameter | Details | Source(s) |
| Solubility in DMSO | Up to 25 mg/mL (41.90 mM); Sonication may be required. | [2][3][7] |
| 11 mg/mL (18.43 mM) | [2] | |
| Slightly Soluble: 0.1-1 mg/mL | [8] | |
| Storage of Powder | -20°C for up to 3 years. | [1][3] |
| Storage of Stock Solution in DMSO | -20°C for up to 1 year. -80°C for up to 2 years. | [1][7] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Equilibrate a vial of powdered this compound (Molecular Weight: 596.68 g/mol ) to room temperature.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration. For example, to 1 mg of this compound, add 167.6 µL of DMSO.
-
Vortex and/or sonicate the solution until the this compound is completely dissolved.[3]
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.[1]
Preparation of this compound Working Solution for Cell Culture
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. For example, to prepare a 10 µM working solution, add 1 µL of a 10 mM stock solution to 1 mL of cell culture medium.
-
Mix gently by inverting the tube or pipetting up and down.
-
Use the working solution immediately for your experiment.[3]
Visualizations
Caption: Workflow for preparing and using this compound in experiments.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Akt | TargetMol [targetmol.com]
- 4. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. glpbio.com [glpbio.com]
- 8. caymanchem.com [caymanchem.com]
Technical Support Center: Overcoming Resistance to Borussertib in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the covalent-allosteric AKT inhibitor, Borussertib.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
1. Issue: Reduced or complete loss of this compound efficacy in long-term cell culture.
-
Question: My cancer cell line, which was initially sensitive to this compound, now shows reduced response or has become completely resistant after several passages in the presence of the drug. What could be the underlying cause and how can I investigate it?
-
Answer: This is a common observation known as acquired resistance. Several mechanisms could be at play. Here’s a systematic approach to troubleshoot this issue:
-
Hypothesis 1: Upregulation of bypass signaling pathways. Cancer cells can compensate for AKT inhibition by upregulating alternative survival pathways. A primary candidate is the MAPK/ERK pathway.[1][2][3]
-
Experimental Protocol: Western Blot Analysis of Bypass Pathways
-
Cell Lysis: Lyse both your parental (sensitive) and this compound-resistant cells.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Run equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against key proteins in the AKT and MAPK pathways, including:
-
Detection: Use appropriate secondary antibodies and a chemiluminescence detection system.
-
-
Interpretation: An increase in the phosphorylation of ERK1/2 in the resistant cells compared to the parental cells would suggest activation of the MAPK pathway as a resistance mechanism.
-
-
Hypothesis 2: Alterations in the drug target (AKT). While less common for allosteric inhibitors compared to ATP-competitive inhibitors, mutations in AKT or changes in the expression of different AKT isoforms could confer resistance.[4][5]
-
Experimental Protocol: Isoform Expression Analysis
-
Western Blot: Perform a western blot as described above, but use isoform-specific antibodies for AKT1, AKT2, and AKT3.
-
qRT-PCR: To analyze transcript levels, extract RNA from parental and resistant cells, reverse transcribe to cDNA, and perform quantitative real-time PCR using primers specific for each AKT isoform.
-
-
Interpretation: A significant upregulation of a specific AKT isoform (e.g., AKT3) in the resistant line might indicate an isoform-switching mechanism of resistance.[5]
-
-
Hypothesis 3: Upregulation of Receptor Tyrosine Kinases (RTKs). Increased activity of upstream RTKs like EGFR or HER2 can lead to stronger activation of survival signaling, potentially overriding the inhibitory effect of this compound.[6]
-
Experimental Protocol: Phospho-RTK Array
-
Follow the manufacturer's protocol for a commercially available phospho-RTK array kit.
-
This will allow you to simultaneously screen for the phosphorylation status of a wide range of RTKs in your parental and resistant cell lysates.
-
-
Interpretation: The identification of hyper-phosphorylated RTKs in the resistant cells will point to specific upstream activators of resistance pathways.[6]
-
-
2. Issue: Higher than expected EC50 values for this compound in a new cell line.
-
Question: I am testing this compound on a new cancer cell line and the EC50 value is much higher than what is reported in the literature for other cell lines. Why might this be the case?
-
Answer: The sensitivity of a cell line to this compound is highly dependent on its genetic background. Here are some factors to consider:
-
Genetic Alterations: this compound shows strong anti-proliferative activity in cell lines with genetic alterations in the PI3K/AKT pathway, such as PIK3CA mutations or PTEN loss.[1][7] Cell lines without these activating mutations may be less dependent on the AKT pathway for survival and thus less sensitive to this compound.
-
Presence of RAS Mutations: Cell lines with KRAS or NRAS mutations might exhibit a degree of intrinsic resistance to single-agent AKT inhibition due to the strong parallel activation of the MAPK pathway.[1]
-
Experimental Conditions: Ensure your experimental setup is optimized.
-
Assay Duration: A 96-hour treatment duration is commonly used for cell viability assays with this compound.[1]
-
Drug Concentration Range: Use a wide range of concentrations, from picomolar to micromolar, to accurately determine the EC50.
-
-
3. Issue: Difficulty in observing a synergistic effect when combining this compound with another agent.
-
Question: I am combining this compound with another targeted therapy but am not observing the expected synergy. How can I troubleshoot this?
-
Answer: Achieving synergy depends on the mechanism of action of both drugs and the cellular context.
-
Rational Combination: The combination of this compound with a MEK inhibitor like trametinib has shown strong synergy, particularly in KRAS-mutant cancer cell lines.[1][3][8] This is because blocking both the PI3K/AKT and MAPK pathways simultaneously is more effective than inhibiting either pathway alone.
-
Experimental Protocol: Combination Index (CI) Calculation
-
Consider Antagonism: Be aware that some drug combinations can be antagonistic. For example, combining this compound with gemcitabine has not shown synergistic effects in some contexts.[2][9]
-
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a first-in-class, covalent-allosteric inhibitor of the protein kinase AKT.[7][10] It binds to a pocket between the PH- and kinase domains of AKT, forming a covalent bond with cysteine 296. This irreversibly locks AKT in an inactive conformation.
2. In which cancer cell lines is this compound most effective?
This compound demonstrates potent anti-proliferative activity in cancer cell lines harboring genetic alterations in the PI3K/AKT and RAS/MAPK pathways, particularly those with PI3K/PTEN mutations.[1][10]
3. What are the known EC50 values for this compound in different cell lines?
The following table summarizes reported EC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | EC50 (nM) |
| ZR-75-1 | Breast | 5 ± 1 |
| T47D | Breast | 48 ± 15 |
| MCF-7 | Breast | 277 ± 90 |
| BT-474 | Breast | 373 ± 54 |
| AN3CA | Endometrium | 191 ± 90 |
| KU-19-19 | Bladder | 7770 ± 641 |
Data sourced from MedchemExpress and Network of Cancer Research.[7][11]
4. What are the potential mechanisms of acquired resistance to this compound?
While specific studies on acquired resistance to this compound are emerging, data from other allosteric AKT inhibitors suggest the following potential mechanisms:
-
Activation of Bypass Pathways: Upregulation of parallel signaling pathways, most notably the MAPK/ERK pathway.[4]
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased signaling from RTKs such as EGFR and HER2 can reactivate downstream survival pathways.[6]
-
Isoform Switching: Increased expression of other AKT isoforms, such as AKT3, which may be less sensitive to the inhibitor.[5]
5. How can I overcome resistance to this compound?
Based on the known resistance mechanisms, several strategies can be employed:
-
Combination Therapy: Combining this compound with an inhibitor of the reactivated bypass pathway is a promising approach. The combination with the MEK inhibitor trametinib has shown strong preclinical efficacy.[1][3]
-
Targeting Upstream Activators: If RTK upregulation is identified, combining this compound with an inhibitor of that specific RTK (e.g., an EGFR inhibitor) could restore sensitivity.[6]
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: AKT signaling pathway, points of inhibition, and key resistance mechanisms.
Experimental Workflow for Investigating this compound Resistance
Caption: A logical workflow for troubleshooting and identifying mechanisms of resistance to this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Efficacy of Covalent-Allosteric AKT Inhibitor this compound in Combination with Trametinib in KRAS-Mutant Pancreatic and Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. UPREGULATION OF AKT3 CONFERS RESISTANCE TO AKT INHIBITOR MK2206 IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Upregulation of Receptor Tyrosine Kinase Activity and Stemness as Resistance Mechanisms to Akt Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. cancer-research-network.com [cancer-research-network.com]
Troubleshooting inconsistent results with Borussertib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with Borussertib.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing inconsistent inhibition of AKT phosphorylation (p-AKT Ser473/Thr308) in my Western blots?
A1: Inconsistent inhibition of AKT phosphorylation can arise from several factors related to both the experimental setup and the inherent properties of this compound.
-
Cell Line Variability: this compound's potency is highly dependent on the genetic background of the cell line.[1][2] Its antiproliferative activity is strongest in cell lines with genetic alterations in the PI3K/AKT and RAS/MAPK pathways, such as PTEN loss-of-function or activating PIK3CA mutations.[2][3] Efficacy can vary significantly between different cancer types (e.g., breast, endometrial, pancreatic).[1][4]
-
Drug Integrity and Handling: this compound is a covalent inhibitor.[2] Improper storage or repeated freeze-thaw cycles can degrade the compound, reducing its effective concentration. Stock solutions should be stored at -80°C for long-term stability (up to 2 years) or -20°C for shorter periods (up to 1 year).[5]
-
Treatment and Lysis Timing: As a covalent inhibitor, this compound irreversibly binds to AKT.[4][6] However, the cellular effect can diminish over time due to the synthesis of new AKT protein. It is critical to maintain a consistent incubation time (e.g., 24 hours) before cell lysis to ensure comparable results across experiments.[2][7]
-
Basal Pathway Activity: The activation state of the PI3K/AKT pathway can be influenced by cell confluency, serum concentration, and the presence of growth factors. For consistent results, ensure uniform cell culture conditions. Serum starvation prior to growth factor stimulation (like EGF) can help synchronize the pathway's activation state before adding this compound.[2]
Q2: My cell viability assay results (e.g., CellTiter-Glo, MTT) are not reproducible, even in cell lines reported to be sensitive.
A2: Reproducibility in cell viability assays depends on meticulous control over experimental parameters.
-
Inconsistent Seeding Density: The initial number of cells seeded per well must be precise and uniform. Even minor variations can lead to significant differences in proliferation rates and, consequently, the final viability readout.
-
Assay Duration: Antiproliferative effects are measured over time. Standard protocols often use a 96-hour incubation period with the compound.[1] Adhering strictly to the same incubation time for all plates and all experiments is crucial for consistency.
-
Inaccurate Dilutions: The dose-response curve is sensitive to the accuracy of serial dilutions. When preparing concentrations ranging from nanomolar to micromolar, small errors can lead to large shifts in calculated EC50 values.[1][2] Using calibrated pipettes or acoustic liquid handlers can improve precision.[2]
-
Solvent Concentration: this compound is typically dissolved in DMSO.[8] Ensure that the final concentration of DMSO is identical and non-toxic across all wells, including vehicle controls. High DMSO concentrations can independently affect cell viability.
Q3: I can see inhibition of p-AKT, but the expected downstream effects (e.g., decreased phosphorylation of PRAS40, S6 ribosomal protein) are weak or absent.
A3: This observation may point to the complexity of cellular signaling rather than a failure of the inhibitor itself.
-
Pathway Crosstalk and Feedback Loops: The PI3K/AKT/mTOR signaling network is characterized by extensive crosstalk and feedback mechanisms.[9] Inhibition of AKT can sometimes trigger compensatory signaling through other pathways, such as the MAPK pathway, which might maintain the phosphorylation of some downstream targets.[2] This is a known reason for exploring combination therapies, for instance with MEK inhibitors like trametinib.[2][10]
-
Kinetics of Downstream Events: The dephosphorylation of different AKT substrates may occur at different rates. A time-course experiment, analyzing downstream targets at various time points after this compound treatment, can provide a clearer picture of the signaling dynamics.
-
Antibody Specificity and Quality: Ensure the antibodies used to detect downstream phosphorylated proteins are specific and validated for Western blotting. The signal-to-noise ratio can be highly dependent on antibody quality and blocking conditions.
-
Cellular Context: The specific downstream effects of AKT inhibition can vary between cell lines depending on which signaling branches are dominant in that particular cellular context.
Quantitative Data Summary
The half-maximal effective concentration (EC50) of this compound varies significantly across different cancer cell lines, highlighting the importance of selecting an appropriate model system.
| Cell Line | Cancer Type | EC50 (nM) | Reference(s) |
| ZR-75-1 | Breast | 5 ± 1 | [1][4][5][8] |
| T47D | Breast | 48 ± 15 | [1][4][5][8] |
| MCF-7 | Breast | 277 ± 90 | [1][4][5][8] |
| BT-474 | Breast | 373 ± 54 | [1][4][5][8] |
| AN3CA | Endometrium | 191 ± 90 | [1][4][5][8] |
| KU-19-19 | Bladder | 7770 ± 641 | [1][4][5][8] |
Key Experimental Protocols
Detailed Protocol for Western Blot Analysis of AKT Pathway Inhibition
This protocol is adapted from methodologies used in preclinical studies of this compound.[2]
-
Cell Seeding and Treatment:
-
Cell Lysis:
-
Place culture plates on ice and wash cells once with ice-cold PBS.[2]
-
Aspirate PBS and add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to each well.[2]
-
Incubate on ice for 30 minutes.[2]
-
Scrape the cells and transfer the lysate to pre-cooled microcentrifuge tubes.[2]
-
Clear the lysate by centrifuging at 14,000 x g for 10 minutes at 4°C.[2]
-
-
Protein Quantification:
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF membrane.[2]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[2]
-
Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-p-AKT S473, anti-p-AKT T308, anti-total AKT, anti-p-PRAS40, anti-GAPDH) diluted in blocking buffer.[2]
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane again with TBST.
-
Visualize bands using an enhanced chemiluminescence (ECL) detection system.[2]
-
Protocol for Cell Viability (Antiproliferation) Assay
This protocol is based on the CellTiter-Glo® Luminescent Cell Viability Assay.[2]
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours in a humidified atmosphere at 37°C / 5% CO2.[2]
-
-
Drug Treatment:
-
Incubation:
-
Incubate the plate for 96 hours at 37°C / 5% CO2.[1]
-
-
Luminescence Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate reader.[2]
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated controls and plot the dose-response curve to determine the EC50 value.
-
General Protocol for an In Vitro Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory activity of this compound on recombinant AKT enzyme.
-
Reaction Setup:
-
Prepare a reaction buffer suitable for kinase activity (typically containing Tris-HCl, MgCl2, and DTT).[12]
-
In a microplate, combine the kinase reaction components: recombinant human AKT1, a suitable peptide or protein substrate (e.g., a generic substrate like casein or a specific peptide), and varying concentrations of this compound or a vehicle control.[13]
-
-
Initiating the Reaction:
-
Initiate the kinase reaction by adding ATP to each well. The concentration of ATP should ideally be close to its Km value for the kinase.[12]
-
Incubate the plate at 30°C or 37°C for a predetermined time (e.g., 30-60 minutes).
-
-
Terminating the Reaction and Detection:
-
Stop the reaction by adding a solution containing EDTA, which chelates the Mg2+ required for kinase activity.[12]
-
Detect the kinase activity. This can be done using various methods:
-
ADP-Glo™ Kinase Assay: Measures the amount of ADP produced, which is directly proportional to kinase activity.
-
TR-FRET or AlphaScreen®: Uses a biotinylated substrate and a phosphorylation-specific antibody to detect product formation.[12]
-
Radiometric Assay: Uses [γ-32P]ATP and measures the incorporation of the radiolabel into the substrate.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the dose-response curve to determine the IC50 value.
-
Visualizations
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: Covalent-allosteric inhibition mechanism of this compound on AKT.
Caption: Logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Covalent‐Allosteric Inhibitors to Achieve Akt Isoform‐Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | Akt | TargetMol [targetmol.com]
- 9. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical Efficacy of Covalent-Allosteric AKT Inhibitor this compound in Combination with Trametinib in KRAS-Mutant Pancreatic and Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Borussertib Technical Support Center: Troubleshooting Low Oral Bioavailability In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with borussertib's low oral bioavailability in vivo.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound in preclinical models?
A1: this compound has demonstrated low oral bioavailability in in vivo studies. In mice, the oral bioavailability is reported to be less than 5%.[1] This is in stark contrast to its significantly higher bioavailability of 39.6% when administered intraperitoneally.[1]
Q2: What are the potential reasons for this compound's low oral bioavailability?
A2: The low oral bioavailability of this compound is likely due to a combination of factors common to many small molecule kinase inhibitors.[2][3][4] These can include:
-
Poor aqueous solubility: this compound is reported to be insoluble in water and ethanol, and only slightly soluble in DMSO.[1][5] This poor solubility can limit its dissolution in the gastrointestinal tract, which is a prerequisite for absorption.
-
First-pass metabolism: The drug may be extensively metabolized in the gut wall and/or liver before it reaches systemic circulation.[6]
-
Efflux by transporters: this compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells back into the gut lumen.
Q3: How does this compound's mechanism of action relate to its bioavailability?
A3: this compound is a covalent-allosteric inhibitor of the protein kinase Akt.[7][8] Its mechanism of action is not directly related to its oral bioavailability. Bioavailability is primarily determined by the drug's physicochemical properties and its interaction with the gastrointestinal and metabolic systems.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during in vivo experiments with this compound, specifically focusing on its low oral bioavailability.
Issue 1: Lower than expected plasma concentrations after oral administration.
Potential Causes & Troubleshooting Steps:
-
Poor Compound Solubility in Formulation:
-
Verification: Ensure the formulation is homogenous and the compound is fully dissolved or suspended.
-
Solution: Experiment with different formulation strategies. For preclinical studies, a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) is common.[1] For solubility enhancement, consider using co-solvents, surfactants, or lipid-based formulations.[4]
-
-
Suboptimal Dosing Procedure:
-
High First-Pass Metabolism:
-
Verification: Conduct a pilot study comparing plasma concentrations after oral and intraperitoneal or intravenous administration to estimate the extent of first-pass metabolism.
-
Solution: If first-pass metabolism is significant, consider co-administration with an inhibitor of relevant metabolizing enzymes (e.g., CYP3A4 inhibitors), though this requires careful consideration of potential drug-drug interactions.
-
Issue 2: High variability in plasma concentrations between animals.
Potential Causes & Troubleshooting Steps:
-
Inconsistent Formulation:
-
Verification: Check for signs of compound precipitation or non-uniform suspension between doses.
-
Solution: Prepare fresh formulations regularly and ensure thorough mixing before each administration.
-
-
Physiological Variability in Animals:
-
Verification: Review animal health records and ensure consistency in age, weight, and fasting status.
-
Solution: Standardize the experimental conditions as much as possible, including housing and diet. Fasting animals before oral dosing can sometimes reduce variability.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (IV) | Oral (PO) | Intraperitoneal (IP) |
| Dose | 2 mg/kg | 20 mg/kg | 20 mg/kg |
| Bioavailability (F%) | N/A | < 5% | 39.6% |
| Maximum Plasma Concentration (Cmax) | - | 78 ng/mL (0.13 µM) | 683 ng/mL (1.14 µM) |
Data sourced from Selleck Chemicals product information.[1]
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Mice
Objective: To determine the oral bioavailability of this compound in mice.
Materials:
-
This compound
-
Vehicle for IV formulation (e.g., saline with 10% DMSO, 40% PEG300)
-
Vehicle for oral formulation (e.g., 0.5% CMC in water)
-
8-10 week old mice (e.g., C57BL/6)
-
Dosing syringes and gavage needles
-
Blood collection supplies (e.g., EDTA tubes, capillaries)
-
Centrifuge
-
LC-MS/MS for bioanalysis
Methodology:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
-
Grouping: Divide mice into two groups: Intravenous (IV) and Oral (PO) administration (n=3-5 per group).
-
Fasting: Fast mice for 4-6 hours before dosing, with free access to water.
-
Formulation Preparation: Prepare fresh IV and PO formulations of this compound on the day of the experiment.
-
Dosing:
-
IV Group: Administer this compound at 2 mg/kg via tail vein injection.
-
PO Group: Administer this compound at 20 mg/kg via oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax) for both IV and PO groups.
-
Bioavailability Calculation: Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Variability in bioavailability of small molecular tyrosine kinase inhibitors [en-cancer.fr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 7. This compound | Akt | TargetMol [targetmol.com]
- 8. glpbio.com [glpbio.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Voluntary oral administration of drugs in mice [protocols.io]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Borussertib Toxicity in Animal Models
Welcome to the technical support center for Borussertib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential toxicities associated with this compound in animal models. The following information is curated to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a first-in-class covalent-allosteric inhibitor of the protein kinase Akt (also known as protein kinase B or PKB).[1] It functions by binding to a pocket between the pleckstrin homology (PH) and kinase domains of Akt, forming a covalent bond with specific cysteine residues (Cys296 and Cys310).[2][3] This binding stabilizes an inactive conformation of Akt, thereby inhibiting its downstream signaling pathways that are crucial for cell proliferation, survival, and metabolism.
Q2: What are the known or potential toxicities of this compound in animal models?
While specific preclinical toxicology data for this compound is not extensively published, based on its mechanism of action as an Akt inhibitor and its nature as a covalent inhibitor, the following toxicities can be anticipated:
-
On-Target Toxicities:
-
Hyperglycemia: Inhibition of the PI3K/Akt signaling pathway is known to interfere with glucose metabolism, leading to elevated blood glucose levels. This is a well-documented on-target effect of Akt inhibitors.
-
-
Potential Off-Target Toxicities:
-
As this compound is a covalent inhibitor, there is a potential for off-target interactions. While specific off-target effects for this compound are not detailed in available literature, studies on other novel pan-Akt inhibitors have shown potential effects on organs such as the spleen, thymus, gastrointestinal tract, liver, kidneys, heart, and ovaries.
-
Q3: What is the recommended starting dose for this compound in mice?
Published preclinical efficacy studies have used this compound at a dose of 20 mg/kg administered via intraperitoneal (IP) injection in mice.[2][4][5] However, the maximum tolerated dose (MTD) has not been explicitly reported in these studies. It is crucial to perform a dose-finding or MTD study in your specific animal model and strain to determine the optimal therapeutic window and minimize toxicity.
Troubleshooting Guides
Issue 1: Managing Hyperglycemia
Symptom: Elevated blood glucose levels in animals treated with this compound.
Cause: This is a known on-target effect of Akt inhibition, which plays a central role in insulin signaling and glucose uptake.
Troubleshooting Steps & Experimental Protocols:
-
Establish a Blood Glucose Monitoring Protocol:
-
Frequency: Monitor blood glucose levels at baseline (before this compound administration) and at regular intervals post-administration (e.g., 2, 4, 6, and 24 hours after the first few doses, then periodically throughout the study).
-
Method: Use a standard handheld glucometer with blood samples obtained from the tail vein.
-
-
Dietary Modifications:
-
Fasting: A short period of fasting before this compound administration can help reduce baseline liver glycogen levels and may attenuate the hyperglycemic spike.
-
Low-Carbohydrate Diet: Switching to a low-carbohydrate or ketogenic diet can effectively reduce the magnitude of hyperglycemia induced by Akt inhibitors.
-
-
Supportive Care:
-
Ensure animals have free access to water to prevent dehydration, which can be exacerbated by hyperglycemia.
-
Monitor for clinical signs of hyperglycemia, such as increased urination and lethargy.
-
Issue 2: Potential for Off-Target Toxicities
Symptom: Unexplained adverse events such as weight loss, lethargy, ruffled fur, or signs of organ-specific toxicity (e.g., diarrhea for gastrointestinal toxicity).
Cause: Covalent inhibitors like this compound have the potential to bind to off-target proteins, which may lead to unexpected toxicities.
Troubleshooting Steps & Experimental Protocols:
-
Dose Optimization:
-
If signs of toxicity are observed, consider reducing the dose of this compound. Performing a thorough MTD study is critical to identifying a well-tolerated and efficacious dose.
-
-
Enhanced Monitoring:
-
Clinical Observations: Conduct daily or more frequent clinical observations of the animals, noting any changes in behavior, appearance, or activity levels.
-
Body Weight: Monitor body weight at least twice weekly. Significant weight loss can be an early indicator of toxicity.
-
Hematology and Clinical Chemistry: Collect blood samples at baseline and at the end of the study (or more frequently if signs of toxicity are observed) for complete blood counts and serum chemistry panels to assess organ function (liver, kidney, etc.).
-
-
Supportive Care:
-
Provide nutritional support (e.g., palatable, high-calorie food supplements) for animals experiencing weight loss.
-
Administer fluid therapy (e.g., subcutaneous saline) if dehydration is suspected.
-
For gastrointestinal toxicity, such as diarrhea, ensure animals remain hydrated and consider dietary adjustments.[6]
-
Quantitative Data Summary
The following tables summarize key in vivo and in vitro data for this compound.
Table 1: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dose (mg/kg) | Bioavailability (%) | Cmax (ng/mL) | Cmax (µM) |
| Intravenous (IV) | 2 | - | - | - |
| Oral Gavage (PO) | 20 | <5 | 78 | 0.13 |
| Intraperitoneal (IP) | 20 | 39.6 | 683 | 1.14 |
Data sourced from Selleck Chemicals product information sheet.[2]
Table 2: In Vitro Potency of this compound
| Parameter | Value |
| IC50 (WT Akt) | 0.8 nM |
| Ki (WT Akt) | 2.2 nM |
Data sourced from Selleck Chemicals product information sheet.[2]
Visualizations
Signaling Pathway of Akt Inhibition by this compound
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Experimental Workflow for Monitoring this compound Toxicity
Caption: Workflow for monitoring and managing this compound toxicity.
Logical Relationship for Mitigating Covalent Inhibitor Toxicity
Caption: Key strategies for reducing covalent inhibitor toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. caymanchem.com [caymanchem.com]
- 6. ACVIM consensus statement: Support for rational administration of gastrointestinal protectants to dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
Borussertib degradation and storage recommendations
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of Borussertib.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
This compound as a solid powder should be stored at -20°C.[1][2] Under these conditions, it is stable for at least three to four years.[1][2][3]
Q2: How should I store this compound once it is dissolved in a solvent?
Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C or -20°C.[3][4][5] The stability of the solution depends on the storage temperature.
Q3: What is the shelf-life of this compound stock solutions?
The shelf-life of this compound in solvent is dependent on the storage temperature. When stored at -80°C, the solution is stable for up to 2 years.[3][4] If stored at -20°C, the stability is reduced to 1 year, and some sources recommend a shorter period of 1 to 6 months.[3][4][5]
Q4: In which solvent should I dissolve this compound?
This compound is soluble in DMSO.[2][5][6] It is recommended to use fresh, moisture-free DMSO for the best solubility.[3]
Q5: What should I do if I observe precipitation when preparing a stock solution?
If precipitation occurs during the preparation of a stock solution, gentle heating at 37°C and/or sonication can be used to aid dissolution.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound | - Use of aged or moisture-absorbed DMSO.- Insufficient mixing. | - Use fresh, anhydrous DMSO.[3]- Gently warm the solution to 37°C and/or use an ultrasonic bath to aid dissolution.[5] |
| Reduced Compound Activity | - Improper storage of stock solutions (e.g., repeated freeze-thaw cycles).- Use of expired stock solution. | - Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[3][5]- Always use stock solutions within the recommended shelf-life (see stability table below). |
| Inconsistent Experimental Results | - Inconsistent concentration of working solutions.- Degradation of the compound in the working solution. | - Prepare fresh working solutions for each experiment from a properly stored stock solution.[4]- Ensure complete dissolution of the stock solution before preparing working solutions. |
Storage and Stability Data
| Form | Storage Temperature | Stability | Source |
| Powder | -20°C | 3 years | [1][3] |
| Powder | -20°C | ≥ 4 years | [2] |
| In DMSO | -80°C | 2 years | [4] |
| In DMSO | -80°C | 1 year | [3] |
| In DMSO | -80°C | 6 months | [5] |
| In DMSO | -20°C | 1 year | [4] |
| In DMSO | -20°C | 1 month | [3][5] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a final concentration of 10 mM. For example, to a 1 mg vial of this compound (M.Wt: 596.68 g/mol ), add 167.6 µL of DMSO.
-
Vortex the solution to mix.
-
If precipitation is observed, gently warm the vial to 37°C or place it in an ultrasonic bath until the solid is completely dissolved.[5]
-
Aliquot the stock solution into single-use vials and store at -80°C or -20°C.
Visualizations
This compound's Mechanism of Action: Covalent-Allosteric Inhibition of Akt
This compound is a first-in-class covalent-allosteric inhibitor of the protein kinase Akt.[1][7] It specifically binds to cysteine residues Cys296 and Cys310 in the non-catalytic domain of Akt, which stabilizes an inactive conformation of the kinase.[8] This prevents the downstream signaling that promotes cell proliferation and survival.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Recommended Workflow for Handling this compound
The following workflow ensures the integrity and optimal performance of this compound in experimental settings.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. This compound | Akt | TargetMol [targetmol.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. researchgate.net [researchgate.net]
Interpreting unexpected phenotypes with Borussertib
Welcome to the Borussertib Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively and interpreting unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a first-in-class, covalent-allosteric inhibitor of the protein kinase Akt (also known as Protein Kinase B or PKB).[1][2] It specifically and irreversibly binds to two non-catalytic cysteine residues (Cys296 and Cys310) located in a pocket between the pleckstrin homology (PH) domain and the kinase domain of Akt.[3][4][5] This binding event locks Akt in an inactive conformation, preventing its downstream signaling activities that are crucial for cell proliferation, survival, and metabolism.[3][6]
Q2: How should I store and handle this compound?
For long-term storage, this compound powder should be kept at -20°C. Under these conditions, it is stable for at least four years. For short-term storage, it can be kept at 4°C for up to two years. When preparing stock solutions, it is recommended to dissolve this compound in fresh, anhydrous DMSO. Stock solutions can be stored at -80°C for up to two years or at -20°C for one year. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q3: In which cell lines is this compound known to be effective?
This compound has demonstrated potent anti-proliferative activity in a variety of cancer cell lines, particularly those with genetic alterations in the PI3K/AKT pathway, such as mutations in PIK3CA or loss of PTEN.[2][7] Effective concentrations are typically in the nanomolar range.
Troubleshooting Guide
Unexpected Phenotype 1: Reduced or No Inhibition of Cell Viability
If you observe a weaker than expected or no inhibitory effect of this compound on cell viability, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps | Expected Outcome/Interpretation |
| Compound Instability/Degradation | 1. Ensure this compound has been stored correctly (-20°C for powder, -80°C for stock solutions). 2. Prepare fresh dilutions from a new aliquot of the stock solution. 3. Use fresh, anhydrous DMSO for preparing stock solutions. | If fresh compound restores activity, the original stock may have degraded due to improper storage or multiple freeze-thaw cycles. |
| Cell Line Resistance | 1. Verify the genetic background of your cell line. This compound is most effective in cells with an activated PI3K/AKT pathway. 2. Test a sensitive control cell line (e.g., ZR-75-1) in parallel. 3. Consider acquired resistance if cells have been cultured for extended periods with the inhibitor. | If the control cell line responds as expected, your experimental cell line may be inherently resistant or have developed resistance. Resistance can be mediated by compensatory signaling pathways. |
| Suboptimal Assay Conditions | 1. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. 2. Confirm that the incubation time is sufficient (typically 72-96 hours for viability assays). 3. Ensure the final DMSO concentration is consistent across all wells and is not toxic to the cells. | Proper cell density and incubation time are critical for observing the anti-proliferative effects of the inhibitor. |
Unexpected Phenotype 2: Inconsistent or Absent Downstream Signaling Inhibition
If you do not observe the expected decrease in the phosphorylation of Akt substrates (e.g., pAKT, pS6, pPRAS40) by Western blot, consider these troubleshooting steps.
| Potential Cause | Troubleshooting Steps | Expected Outcome/Interpretation |
| Short Treatment Duration | 1. Perform a time-course experiment (e.g., 1, 6, 24 hours) to determine the optimal treatment duration for observing maximal inhibition of downstream targets. | The kinetics of pathway inhibition can vary between cell lines. A time-course will reveal the optimal window for analysis. |
| Technical Issues with Western Blotting | 1. Ensure the use of phosphatase inhibitors in your lysis buffer to preserve phosphorylation states. 2. Use a positive control (e.g., lysate from a sensitive cell line treated with a known activator of the PI3K/AKT pathway) to validate your antibody and protocol. 3. Optimize antibody concentrations and blocking conditions. | These steps will help to rule out technical artifacts and ensure that the lack of signal is a true biological result. |
| Paradoxical Signaling or Pathway Reactivation | 1. Investigate earlier time points to see if there is transient inhibition followed by a rebound. 2. Analyze other signaling pathways that might be activated as a compensatory mechanism. | In some cases, feedback loops can lead to the reactivation of the PI3K/AKT pathway or activation of parallel survival pathways. |
Unexpected Phenotype 3: Induction of Cellular Senescence
While counterintuitive for an inhibitor of a pro-growth pathway, activation of the PI3K/AKT pathway has been shown to induce senescence in some contexts.[8][9][10] Inhibition of this pathway could therefore have complex effects on the cell cycle.
| Potential Cause | Troubleshooting Steps | Expected Outcome/Interpretation |
| Cellular Context-Dependent Response | 1. Perform a senescence-associated β-galactosidase (SA-β-gal) assay. 2. Analyze cell morphology for signs of senescence (e.g., enlarged, flattened cells). 3. Examine the expression of senescence markers such as p21 and p16 by Western blot or qPCR. | An increase in SA-β-gal staining and changes in cell morphology and marker expression would indicate that this compound is inducing senescence in your specific cell model. |
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay.[11][12][13][14][15]
-
Cell Seeding:
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the desired concentrations of this compound to the wells. Include a DMSO vehicle control.
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Western Blotting for pAKT (Ser473)
This is a general protocol and may require optimization for specific cell lines and antibodies.[16][17][18][19][20]
-
Cell Lysis:
-
Treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pAKT (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total AKT and a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Structural and chemical insights into the covalent-allosteric inhibition of the protein kinase Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. AKT induces senescence in human cells via mTORC1 and p53 in the absence of DNA damage: implications for targeting mTOR during malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of the PIK3CA/AKT pathway suppresses senescence induced by an activated RAS oncogene to promote tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ras, PI3K/Akt and senescence: Paradoxes provide clues for pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 12. OUH - Protocols [ous-research.no]
- 13. ch.promega.com [ch.promega.com]
- 14. promega.com [promega.com]
- 15. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]
- 16. ccrod.cancer.gov [ccrod.cancer.gov]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. bosterbio.com [bosterbio.com]
- 19. addgene.org [addgene.org]
- 20. bio-rad.com [bio-rad.com]
Borussertib In Vivo Target Engagement: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on assessing Borussertib target engagement in vivo. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a first-in-class, covalent-allosteric inhibitor of the protein kinase Akt (also known as protein kinase B).[1][2] Its mechanism of action involves irreversible binding to two non-catalytic cysteine residues, Cys296 and Cys310, located in a pocket between the pleckstrin homology (PH) and kinase domains of Akt.[3][4] This covalent binding locks Akt in an inactive conformation, thereby inhibiting its downstream signaling.[4][5]
Q2: How can I assess this compound's engagement with its target, Akt, in an in vivo setting?
Target engagement of this compound in vivo is primarily assessed by measuring the phosphorylation status of Akt and its downstream substrates in tumor xenografts or relevant tissues. The most common methods are Western blotting and Immunohistochemistry (IHC) to detect changes in the phosphorylation of key proteins in the PI3K/Akt/mTOR signaling pathway.[6][7]
Q3: Which specific biomarkers should I look at to confirm this compound's activity in vivo?
To confirm this compound's on-target activity, you should assess the phosphorylation levels of the following proteins:
-
p-Akt (Ser473 and Thr308): A direct marker of Akt activation. A decrease in phosphorylation at these sites indicates successful inhibition by this compound.[6][8]
-
p-PRAS40 (Thr246): A direct substrate of Akt. Decreased phosphorylation is a reliable indicator of this compound's target engagement.[7]
-
p-S6 Ribosomal Protein (Ser235/236): A downstream effector in the Akt/mTOR pathway. Reduced phosphorylation signifies inhibition of the pathway.[6]
-
p-4E-BP1 (Thr37/46): Another downstream target of the mTOR complex, which is regulated by Akt. A decrease in its phosphorylation is indicative of pathway inhibition.[6]
Experimental Protocols and Troubleshooting Guides
Western Blotting for Phospho-Proteins in Tumor Xenografts
This guide provides a detailed protocol for assessing this compound's target engagement in tumor xenografts via Western blotting, along with a troubleshooting guide for common issues.
Experimental Workflow Diagram
References
- 1. cancer.wisc.edu [cancer.wisc.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Covalent‐Allosteric Inhibitors to Achieve Akt Isoform‐Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Addressing variability in Borussertib efficacy across cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Borussertib, a covalent-allosteric inhibitor of Akt. This resource addresses the observed variability in its efficacy across different cell lines and offers troubleshooting strategies and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class, covalent-allosteric inhibitor of the protein kinase Akt (also known as Protein Kinase B).[1][2] It specifically binds to two non-catalytic cysteine residues (Cys296 and Cys310) located in an interdomain pocket between the pleckstrin homology (PH) and kinase domains of Akt.[3][4] This covalent interaction irreversibly stabilizes an inactive conformation of Akt, preventing its downstream signaling activities that are crucial for cell proliferation, growth, and survival.[1][5]
Q2: Which signaling pathway does this compound target?
A2: this compound targets the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of numerous cellular processes.[1] Dysregulation of this pathway is a common event in many types of cancer, making it a key target for therapeutic intervention.[1]
Q3: Why does the efficacy of this compound vary across different cell lines?
A3: The variability in this compound's efficacy is primarily attributed to the genetic and molecular heterogeneity of cancer cell lines.[6] Key factors influencing sensitivity include:
-
Genetic Alterations in the PI3K/Akt Pathway: Cell lines with activating mutations in PIK3CA or loss-of-function mutations in the tumor suppressor PTEN often exhibit a stronger dependence on Akt signaling for survival and are therefore more sensitive to this compound.[7][8]
-
Activation of Parallel Signaling Pathways: The presence of activating mutations in pathways like RAS/MAPK can provide alternative survival signals, reducing the cell's reliance on the Akt pathway and thereby decreasing sensitivity to this compound.[7][8]
-
Expression Levels of Akt Isoforms: The relative expression and activity levels of the three Akt isoforms (Akt1, Akt2, and Akt3) can differ between cell lines, potentially influencing the overall response to the inhibitor.[7]
-
Drug Efflux Pumps and Metabolism: Differences in the expression and activity of drug transporters and metabolic enzymes can affect the intracellular concentration of this compound, leading to varied responses.
Q4: In which cell lines has this compound shown high and low efficacy?
A4: this compound has demonstrated a wide range of efficacy across various cancer cell lines. For example, the breast cancer cell line ZR-75-1 shows high sensitivity, while the bladder cancer cell line KU-19-19 is significantly less sensitive.[1][3] This difference is often linked to the underlying genetic makeup of the cells.
Data Presentation
Table 1: In Vitro Efficacy of this compound Across Various Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (nM) | Key Genetic Alterations |
| ZR-75-1 | Breast | 5 ± 1 | PIK3CA mutation |
| T47D | Breast | 48 ± 15 | PIK3CA mutation |
| AN3CA | Endometrium | 191 ± 90 | PTEN mutation |
| MCF-7 | Breast | 277 ± 90 | PIK3CA mutation |
| BT-474 | Breast | 373 ± 54 | PIK3CA mutation |
| KU-19-19 | Bladder | 7770 ± 641 | NRAS, AKT1 mutations |
Data compiled from multiple sources.[1][3]
Troubleshooting Guide
Issue 1: Lower than expected efficacy in a specific cell line.
-
Possible Cause 1: Intrinsic Resistance. The cell line may possess genetic features that confer resistance, such as mutations in downstream effectors of the Akt pathway or activation of compensatory signaling pathways (e.g., MAPK).
-
Troubleshooting Step:
-
Characterize the cell line: Perform genomic and transcriptomic analysis to identify mutations in key cancer-related genes (e.g., PIK3CA, PTEN, KRAS, NRAS, BRAF).
-
Assess pathway activation: Use Western blotting to analyze the phosphorylation status of key proteins in the PI3K/Akt and MAPK pathways both at baseline and after this compound treatment.
-
-
-
Possible Cause 2: Suboptimal Experimental Conditions. Incorrect drug concentration, incubation time, or cell density can lead to misleading results.
-
Troubleshooting Step:
-
Optimize drug concentration: Perform a dose-response curve starting from a low nanomolar range up to the micromolar range.
-
Optimize incubation time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
-
Standardize cell seeding density: Ensure a consistent number of cells are seeded for each experiment, as confluency can affect drug response.
-
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Cell Line Instability. Cancer cell lines can evolve over time in culture, leading to genetic and phenotypic drift.[6]
-
Troubleshooting Step:
-
Use low-passage cells: Whenever possible, use cells that have been passaged a limited number of times.
-
Regularly authenticate cell lines: Periodically verify the identity of your cell lines using methods like short tandem repeat (STR) profiling.
-
-
-
Possible Cause 2: Reagent Variability. The quality and handling of this compound and other reagents can impact experimental outcomes.
-
Troubleshooting Step:
-
Properly store this compound: Follow the manufacturer's instructions for storage to maintain its stability.[2]
-
Prepare fresh dilutions: Prepare fresh working solutions of this compound from a stock solution for each experiment.
-
-
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic or cytostatic effects of this compound on a given cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in all wells is consistent and low (e.g., <0.1%).
-
Include a vehicle control (medium with the same concentration of DMSO as the drug-treated wells) and a no-cell control (medium only).
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for at least 1 hour at room temperature in the dark.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no-cell control).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the EC50 value.
-
Protocol 2: Western Blotting for Akt Pathway Inhibition
This protocol is to assess the effect of this compound on the phosphorylation of Akt and its downstream targets.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total-Akt, anti-phospho-PRAS40, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the level of protein phosphorylation relative to the total protein and loading control.
-
Mandatory Visualizations
Caption: this compound's mechanism of action within the PI3K/Akt signaling pathway.
Caption: A logical workflow for troubleshooting variability in this compound efficacy.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Covalent‐Allosteric Inhibitors to Achieve Akt Isoform‐Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Genetic and transcriptional evolution alters cancer cell line drug response. | Broad Institute [broadinstitute.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Preclinical Efficacy of Covalent-Allosteric AKT Inhibitor this compound in Combination with Trametinib in KRAS-Mutant Pancreatic and Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Borussertib washout experiment protocol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Borussertib in their experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a first-in-class, covalent-allosteric inhibitor of the protein kinase Akt (also known as protein kinase B or PKB).[1][2] Its mechanism of action involves binding to a unique allosteric pocket between the pleckstrin homology (PH) domain and the kinase domain of Akt.[2][3] This binding is irreversible as this compound forms a covalent bond with cysteine residues (Cys296 and Cys310) within this pocket, locking Akt in an inactive conformation.[4][5] This prevents the downstream signaling that promotes cell proliferation, growth, and survival.[3]
Q2: In which cell lines is this compound most effective?
This compound demonstrates potent anti-proliferative activity in cancer cell lines with genetic alterations in the PI3K/PTEN signaling pathway.[4][6] Its efficacy is particularly notable in cell lines with activating mutations in PIK3CA or loss-of-function mutations in the tumor suppressor PTEN.[4]
Q3: What are the key downstream signaling molecules affected by this compound?
This compound treatment leads to a dose-dependent decrease in the phosphorylation of Akt at key residues (Threonine 308 and Serine 473). This, in turn, reduces the phosphorylation of several downstream targets, including PRAS40, GSK-3α/β, S6 ribosomal protein, and 4E-BP1.[4]
Q4: What is a washout experiment and why is it important for a covalent inhibitor like this compound?
A washout experiment is a technique used to assess the duration of action of a drug after it has been removed from the experimental system. For a covalent inhibitor like this compound, which forms an irreversible bond with its target, a washout experiment is crucial to confirm that the inhibition is long-lasting and is not easily reversed by simply removing the compound from the media.[7] This helps to distinguish between a true covalent modification and a strong, but reversible, non-covalent interaction. The sustained inhibition of downstream signaling after washout is a key indicator of covalent target engagement.
Experimental Protocols
This compound Washout Experiment Protocol for Cellular Assays
This protocol is adapted from preclinical studies evaluating the pharmacodynamics of this compound.[4]
Objective: To determine the duration of Akt signaling inhibition after removal of this compound.
Materials:
-
Cancer cell line of interest (e.g., AN3-CA, ZR-75-1, Dan-G)[4]
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer for protein extraction
-
Reagents and antibodies for Western blot analysis (see Troubleshooting Guide for antibody selection)
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 6-well or 10 cm dishes) and allow them to adhere and reach 60-70% confluency.
-
This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 10 nM, 100 nM, 1 µM) or DMSO as a vehicle control. A standard treatment duration is 24 hours.[4]
-
Washout:
-
After the 24-hour treatment, aspirate the medium containing this compound.
-
Wash the cells twice with sterile PBS to remove any residual compound.
-
Add fresh, pre-warmed complete medium (without this compound) to the cells.
-
-
Time Course Analysis:
-
Lyse the cells at various time points after the washout (e.g., 0h, 2h, 4h, 8h, 24h, 48h). The "0h" time point represents cells lysed immediately after the washout.
-
-
Protein Analysis:
-
Extract total protein from the cell lysates.
-
Perform Western blot analysis to assess the phosphorylation status of Akt (pAkt Ser473, pAkt Thr308) and its downstream targets (e.g., pPRAS40, pGSK3β, pS6).[4]
-
Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | EC50 (nM) | Key Genetic Alterations |
| AN3CA | Endometrial | - | 191 | PIK3CA, PTEN mutations |
| T47D | Breast | - | 48 | PIK3CA mutation |
| ZR-75-1 | Breast | - | 5 | - |
| MCF-7 | Breast | - | 277 | PIK3CA mutation |
| BT-474 | Breast | - | 373 | PIK3R1 deletion |
| KU-19-19 | Bladder | - | 7770 | AKT1, NRAS mutations |
| WT Akt | (Cell-free assay) | 0.8 | - | - |
Data compiled from Selleck Chemicals and other sources.[1][2]
Table 2: Key Downstream Targets for Washout Experiment Analysis
| Target Protein | Phosphorylation Site(s) | Function in Pathway |
| Akt | Thr308, Ser473 | Central kinase in the pathway |
| PRAS40 | Thr246 | mTORC1 substrate, regulates cell growth |
| GSK-3α/β | Ser21/9 | Regulates glycogen metabolism and cell survival |
| S6 Ribosomal Protein | Ser235/236 | Involved in protein synthesis and cell size |
| 4E-BP1 | Ser65 | Regulates translation initiation |
| Cleaved PARP (cPARP) | - | Marker of apoptosis |
Based on preclinical studies with this compound.[4]
Mandatory Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Structural and chemical insights into the covalent-allosteric inhibition of the protein kinase Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Efficacy of Covalent-Allosteric AKT Inhibitor this compound in Combination with Trametinib in KRAS-Mutant Pancreatic and Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Borussertib Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Borussertib in their experiments. The information is tailored for scientists and drug development professionals to ensure the successful design and execution of their studies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during experiments with this compound, offering potential causes and solutions in a straightforward question-and-answer format.
| Question | Potential Cause(s) | Troubleshooting/Solution(s) |
| 1. Why am I observing inconsistent IC50/EC50 values for this compound between experiments? | - Cell passage number and health: High passage numbers can lead to genetic drift and altered signaling pathways. Unhealthy or stressed cells will respond differently. - Inconsistent cell seeding density: Variations in the initial number of cells per well will affect the final readout. - Inaccurate drug concentration: Errors in serial dilutions or improper storage of this compound stock solutions can lead to incorrect final concentrations. This compound is soluble in DMSO, but moisture-absorbing DMSO can reduce its solubility[1]. - Different assay incubation times: The duration of drug exposure can significantly impact the apparent potency. - Assay type and endpoint: Different viability assays (e.g., MTT, CellTiter-Glo) measure different cellular parameters (metabolic activity vs. ATP levels) and can yield different IC50 values. | - Cell Culture: Use cells with a consistent and low passage number. Regularly check for mycoplasma contamination. Ensure cells are in the logarithmic growth phase at the time of treatment. - Seeding Density: Optimize and maintain a consistent cell seeding density for all experiments. - Drug Preparation: Use fresh, high-quality DMSO for preparing stock solutions. Aliquot stock solutions to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability. Prepare fresh serial dilutions for each experiment. - Incubation Time: Standardize the incubation time for this compound treatment across all comparative experiments. - Assay Selection: Choose the most appropriate viability assay for your cell type and experimental question and use it consistently. |
| 2. I am not seeing a decrease in phosphorylated Akt (p-Akt) after this compound treatment in my Western Blots. | - Suboptimal this compound concentration: The concentration used may be too low to effectively inhibit Akt in your specific cell line. - Incorrect treatment duration: The time point of cell lysis after treatment may be too early or too late to observe the maximal effect on p-Akt levels. - Poor antibody quality: The primary or secondary antibodies used for Western blotting may not be specific or sensitive enough. - Lysate preparation issues: Inadequate inhibition of phosphatases during cell lysis can lead to dephosphorylation of Akt. - High basal Akt activity: Some cell lines may have extremely high basal levels of p-Akt, requiring higher concentrations or longer treatment times for observable inhibition. | - Concentration and Time Course: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for inhibiting p-Akt in your cell line. - Antibody Validation: Use well-validated antibodies for p-Akt (both Ser473 and Thr308) and total Akt. Include positive and negative controls to ensure antibody specificity. - Lysis Buffer: Ensure your lysis buffer contains fresh and effective phosphatase and protease inhibitors. - Cell Line Characterization: Characterize the basal p-Akt levels in your cell line. Consider serum-starving the cells before treatment to reduce basal Akt activation. |
| 3. How can I be sure that the observed effects are specific to this compound's inhibition of Akt? | - Off-target effects: Like many kinase inhibitors, this compound may have off-target activities, especially at higher concentrations. - Cellular stress response: High concentrations of any compound, including the vehicle (DMSO), can induce non-specific cellular stress and toxicity. | - Inactive Control: If available, use a structurally similar but biologically inactive analog of this compound as a negative control. This helps to distinguish on-target from off-target or non-specific effects. While a specific inactive analog for this compound is not commercially available, exploring derivatives from structure-activity relationship studies could provide options[2][3][4]. - Rescue Experiments: If possible, perform rescue experiments by overexpressing a downstream effector of Akt to see if it can reverse the effects of this compound. - Orthogonal Approaches: Use alternative methods to inhibit Akt, such as siRNA or shRNA, and compare the phenotype to that observed with this compound treatment. - Vehicle Control: Always include a vehicle-only (e.g., DMSO) control at the same final concentration used for this compound treatment. |
| 4. My this compound stock solution appears to have precipitated. Is it still usable? | - Poor solubility: this compound has limited solubility in aqueous solutions and can precipitate out of solution, especially at lower temperatures or after prolonged storage. It is soluble in DMSO[1]. | - Proper Storage and Handling: Store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles. Before use, allow the vial to warm to room temperature before opening to prevent condensation. If precipitation is observed, gently warm the solution and vortex to redissolve. If the precipitate does not dissolve, it is recommended to prepare a fresh stock solution. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | 0.8 nM | Wild-Type Akt | Cell-free | [1][5][6] |
| Ki | 2.2 nM | Wild-Type Akt | Cell-free | [1][5] |
| IC50 | 59 nM | AKT2 | HTRF assay | [7][8] |
| IC50 | 650 ± 170 nM | AKT3 | HTFR | [7] |
| IC50 | 4.3 µM | AKT3 | NanoBRET | [7] |
Table 2: Cellular Activity (EC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (nM) | Reference |
| ZR-75-1 | Breast | 5 | [1][5] |
| T47D | Breast | 48 | [1][5] |
| MCF-7 | Breast | 277 | [1][5] |
| BT-474 | Breast | 373 | [1][5] |
| AN3CA | Endometrium | 191 | [1][5] |
| KU-19-19 | Bladder | 7770 | [1][5] |
Experimental Protocols
Detailed methodologies for key control experiments are provided below.
Determining the IC50 of this compound using a Cell Viability Assay
Objective: To determine the concentration of this compound that inhibits 50% of cell viability in a specific cell line.
Materials:
-
Cell line of interest
-
Complete growth medium
-
This compound
-
DMSO (for preparing stock solution)
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Drug Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete growth medium to achieve final concentrations ranging from 0.1 nM to 30 µM. Also, prepare a vehicle control (DMSO in medium at the highest concentration used).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 72 or 96 hours) at 37°C, 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (medium only wells).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the normalized viability data against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Verifying Target Engagement by Western Blot
Objective: To confirm that this compound inhibits the phosphorylation of Akt and its downstream targets.
Materials:
-
Cell line of interest
-
Complete growth medium
-
This compound
-
DMSO
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-p-Akt (Ser473), anti-p-Akt (Thr308), anti-total Akt, anti-p-PRAS40 (Thr246), anti-total PRAS40, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagents
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (based on IC50 values) and a vehicle control for a predetermined time (e.g., 2, 6, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add ECL detection reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. Normalize to the loading control to ensure equal protein loading.
-
Visualizations
PI3K/Akt Signaling Pathway and this compound's Mechanism of Action
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Efficacy Testing
Caption: A typical experimental workflow for evaluating this compound efficacy.
Logical Flow for Troubleshooting Western Blot Results
Caption: A logical flowchart for troubleshooting Western blot results for p-Akt.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Covalent‐Allosteric Inhibitors to Achieve Akt Isoform‐Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and chemical insights into the covalent-allosteric inhibition of the protein kinase Akt - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05212C [pubs.rsc.org]
- 4. Structural and chemical insights into the covalent-allosteric inhibition of the protein kinase Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. EUB0000645a_AKT2 | EUbOPEN [eubopen.org]
Validation & Comparative
A Comparative Guide to Covalent Akt Inhibitors: Borussertib in Focus
For Researchers, Scientists, and Drug Development Professionals
The serine/threonine kinase Akt is a pivotal node in intracellular signaling pathways regulating cell survival, proliferation, and metabolism. Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention. While several classes of Akt inhibitors have been developed, covalent inhibitors are emerging as a promising strategy due to their potential for increased potency and prolonged target engagement. This guide provides an objective comparison of Borussertib, a first-in-class covalent-allosteric Akt inhibitor, with other covalent and non-covalent Akt inhibitors, supported by experimental data.
Mechanism of Action: A Tale of Three Pockets
Akt inhibitors can be broadly classified based on their binding mechanism:
-
ATP-Competitive Inhibitors: These molecules, such as Ipatasertib (GDC-0068) and Capivasertib (AZD5363) , bind to the highly conserved ATP-binding pocket of the kinase domain. While effective, this can sometimes lead to off-target effects due to the similarity of this pocket across many kinases.[1][2]
-
Allosteric Inhibitors: These inhibitors, like MK-2206 , bind to a pocket at the interface of the pleckstrin homology (PH) and kinase domains. This binding mode prevents the conformational changes necessary for Akt activation and can offer greater selectivity.[3][4][5]
-
Covalent-Allosteric Inhibitors (CAAIs): This compound represents this novel class. It binds to the allosteric pocket and forms an irreversible covalent bond with specific cysteine residues (Cys296 and Cys310) within this pocket.[6][7][8] This covalent interaction leads to a prolonged and stable inhibition of Akt activity.[6][7]
Quantitative Comparison of In Vitro Potency
The following tables summarize the biochemical and cellular potency of this compound in comparison to other Akt inhibitors.
Table 1: Biochemical Potency of Akt Inhibitors
| Inhibitor | Type | Target | IC₅₀ (nM) |
| This compound | Covalent-Allosteric | Akt (wild-type) | 0.8[9][10] |
| Ipatasertib (GDC-0068) | ATP-Competitive | Akt1/2/3 | 5 / 18 / 8[11] |
| Capivasertib (AZD5363) | ATP-Competitive | Akt1/2/3 | 3 / 8 / 8[2] |
| MK-2206 | Allosteric | Akt1/2/3 | 8 / 12 / 65[12] |
Table 2: Cellular Antiproliferative Activity (EC₅₀ in nM) in Various Cancer Cell Lines
| Cell Line (Cancer Type) | This compound[9][10][13] | Ipatasertib[6] | Capivasertib[6] | MK-2206[6] |
| AN3CA (Endometrial) | 191 | 240 | 180 | 1100 |
| BT-474 (Breast) | 373 | 430 | 360 | 1400 |
| KU-19-19 (Bladder) | 7770 | >10000 | >10000 | >10000 |
| MCF-7 (Breast) | 277 | 1300 | 250 | 500 |
| T-47D (Breast) | 48 | 170 | 110 | 1100 |
| ZR-75-1 (Breast) | 5 | 10 | 10 | 110 |
Signaling Pathway Inhibition
The PI3K/Akt/mTOR pathway is a central signaling cascade that is constitutively activated in many cancers, often due to mutations in key components like PIK3CA or loss of the tumor suppressor PTEN.[2] Akt inhibitors, including this compound, function by blocking this pathway, thereby inhibiting downstream signaling that promotes cell growth and survival.
References
- 1. Akt Inhibitor Advancements: From Capivasertib Approval to Covalent-Allosteric Promises - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. “The emerging role of capivasertib in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical and Early Clinical Evaluation of the Oral AKT Inhibitor, MK-2206, for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Effects of an oral allosteric AKT inhibitor (MK-2206) on human nasopharyngeal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Preclinical Efficacy of Covalent-Allosteric AKT Inhibitor this compound in Combination with Trametinib in KRAS-Mutant Pancreatic and Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
Validating Borussertib's On-Target Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Borussertib, a first-in-class covalent-allosteric Akt inhibitor, with other prominent Akt inhibitors.[1][2] Supporting experimental data and detailed methodologies are presented to facilitate a comprehensive understanding of this compound's on-target effects and its potential in cancer research.
Mechanism of Action: A Covalent-Allosteric Approach
This compound distinguishes itself through a unique covalent-allosteric mechanism of action. It binds to a pocket between the pleckstrin homology (PH) and kinase domains of Akt, forming a covalent bond with non-catalytic cysteines Cys296 and Cys310.[2][3][4][5] This irreversible binding stabilizes an inactive conformation of Akt, effectively locking the kinase in a state that prevents ATP from binding and downstream signaling.[2][6] This contrasts with traditional ATP-competitive inhibitors and reversible allosteric inhibitors.
Below is a diagram illustrating the PI3K/Akt signaling pathway and the point of intervention for this compound.
Caption: The PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival, is often dysregulated in cancer. This compound targets Akt to inhibit this pathway.
Comparative Performance Data
This compound has demonstrated potent and selective inhibition of Akt in both biochemical and cellular assays. The following tables summarize its performance in comparison to other well-characterized Akt inhibitors.
Table 1: Biochemical Potency Against Wild-Type Akt
| Compound | Type | IC50 (nM) | Ki (nM) |
| This compound | Covalent-Allosteric | 0.8[1][7][8] | 2.2[1][7][8] |
| Capivasertib (AZD5363) | ATP-Competitive | 3 (Akt1), 8 (Akt2), 8 (Akt3)[9] | - |
| Ipatasertib (GDC-0068) | ATP-Competitive | - | - |
| MK-2206 | Allosteric | - | - |
| Miransertib (ARQ 092) | Allosteric | 2.7 (Akt1), 14 (Akt2), 8.1 (Akt3)[9] | - |
Table 2: Cellular Antiproliferative Activity (EC50 in nM)
| Cell Line | Cancer Type | This compound | Miransertib | MK-2206 | Ipatasertib | Capivasertib |
| AN3CA | Endometrial | 191[1][7][8] | - | >1000 | >1000 | >1000 |
| T47D | Breast | 48[1][7][8] | 260 | 333 | 586 | 451 |
| ZR-75-1 | Breast | 5[1][7][8] | 35 | 63 | 219 | 191 |
| MCF-7 | Breast | 277[1][7][8] | 114 | 31 | 185 | 117 |
| BT-474 | Breast | 373[1][7][8] | 1000 | >1000 | 794 | 473 |
| KU-19-19 | Bladder | 7770[1][7][8] | >5000 | >5000 | >5000 | >5000 |
Data compiled from multiple sources, including Selleck Chemicals, MedChemExpress, and AACR Journals.[1][2][7]
Experimental Protocols for On-Target Validation
Validating the on-target effects of a kinase inhibitor is crucial. The following are detailed protocols for key experiments used to confirm this compound's engagement with and inhibition of Akt within a cellular context.
Western Blotting for Downstream Signaling
This protocol is used to assess the phosphorylation status of Akt and its downstream targets, providing evidence of pathway inhibition.
Workflow Diagram:
Caption: A standard workflow for Western blotting to analyze protein phosphorylation levels.
Detailed Protocol:
-
Cell Seeding and Treatment: Seed cancer cell lines (e.g., ZR-75-1, AN3-CA) in 6-well plates and allow them to adhere overnight.[2] Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 24 hours).[2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[2]
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein per lane onto a polyacrylamide gel and separate by size using electrophoresis.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10][11]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total Akt, phospho-Akt (Ser473 and Thr308), and downstream targets like phospho-PRAS40 and phospho-S6 ribosomal protein overnight at 4°C.[2]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.[11]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to directly assess the binding of a drug to its target in a cellular environment.[12][13] The principle is that a ligand-bound protein is more resistant to thermal denaturation.[12][13]
Workflow Diagram:
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Aliquot the cell suspension and heat the different aliquots to a range of temperatures for a defined period (e.g., 3 minutes).[13]
-
Lysis: Lyse the cells, often through freeze-thaw cycles, to release intracellular proteins.
-
Separation: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.[12]
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of Akt remaining in solution using methods like Western blotting or ELISA. An increase in the amount of soluble Akt at higher temperatures in the this compound-treated samples compared to the control indicates target engagement.
Conclusion
This compound presents a compelling profile as a potent and selective covalent-allosteric inhibitor of Akt. Its unique mechanism of action translates into robust inhibition of the PI3K/Akt signaling pathway in various cancer cell lines, often with superior potency compared to other classes of Akt inhibitors.[2][14] The experimental protocols detailed in this guide provide a framework for researchers to independently validate the on-target effects of this compound and further explore its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Structural and chemical insights into the covalent-allosteric inhibition of the protein kinase Akt - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05212C [pubs.rsc.org]
- 5. Structural and chemical insights into the covalent-allosteric inhibition of the protein kinase Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent‐Allosteric Inhibitors to Achieve Akt Isoform‐Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. selleckchem.com [selleckchem.com]
- 10. bio-rad.com [bio-rad.com]
- 11. brd.nci.nih.gov [brd.nci.nih.gov]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. blog.guidetopharmacology.org [blog.guidetopharmacology.org]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the In Vivo Efficacy of Borussertib and Other Akt Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine/threonine kinase Akt is a pivotal node in the PI3K/Akt/mTOR signaling pathway, a cascade frequently dysregulated in a multitude of human cancers. Its central role in promoting cell survival, proliferation, and metabolism has made it an attractive target for cancer therapy. A variety of Akt inhibitors have been developed, broadly categorized into ATP-competitive and allosteric inhibitors. This guide provides a comparative overview of the in vivo efficacy of Borussertib, a novel covalent-allosteric inhibitor, against other prominent Akt inhibitors in clinical development: Ipatasertib (GDC-0068), Capivasertib (AZD5363), and MK-2206.
Mechanism of Action: A Tale of Two Pockets
Akt inhibitors primarily function through two distinct mechanisms:
-
ATP-Competitive Inhibition: These inhibitors, including Ipatasertib and Capivasertib , bind to the ATP-binding pocket of the kinase domain, directly competing with ATP and preventing the phosphorylation of Akt substrates.[1][2]
-
Allosteric Inhibition: These inhibitors bind to a site distinct from the ATP-binding pocket, inducing a conformational change that locks Akt in an inactive state.
-
Reversible Allosteric Inhibition: MK-2206 is a reversible allosteric inhibitor.[3]
-
Covalent-Allosteric Inhibition: This compound represents a first-in-class covalent-allosteric inhibitor. It forms an irreversible covalent bond with cysteine residues within the allosteric pocket, leading to a prolonged and potent inhibition of Akt activity.[4][5][6]
-
In Vivo Efficacy: A Comparative Analysis
Direct head-to-head in vivo comparative studies of this compound against other Akt inhibitors are limited. The following tables summarize available data from preclinical studies in relevant cancer models. It is crucial to note that these studies were conducted under different experimental conditions, which may influence the observed outcomes.
Pancreatic Cancer Models
| Inhibitor | Animal Model | Cancer Model | Dosing and Administration | Key Findings | Reference(s) |
| This compound | NSG mice | KRAS-mutant Patient-Derived Xenograft (PDX) | 20 mg/kg, intraperitoneal (i.p.), daily for 5 days/week | Monotherapy showed insignificant tumor growth delay. Combination with MEK inhibitor trametinib resulted in significant tumor growth inhibition. | [4][7] |
| MK-2206 | Nude mice | Patient-Derived Xenograft (PDX) | 60 mg/kg, oral gavage, 3 times/week | In combination with a CDK inhibitor (dinaciclib), dramatically blocked tumor growth and metastasis, with some complete responses observed. | [8][9] |
| Ipatasertib (GDC-0068) | Not explicitly found in pancreatic cancer xenograft models in the provided search results. | - | - | A study on AKT protein degraders suggested that AKT kinase inhibitors like GDC-0068 had little effect on the growth of pancreatic tumor cell lines. | [3][10][11] |
| Capivasertib (AZD5363) | Not explicitly found in pancreatic cancer xenograft models in the provided search results. | - | - | - |
Colorectal Cancer Models
| Inhibitor | Animal Model | Cancer Model | Dosing and Administration | Key Findings | Reference(s) |
| This compound | NSG mice | KRAS-mutant Patient-Derived Xenograft (PDX) | 20 mg/kg, i.p., daily for 5 days/week | In combination with trametinib, prevented tumor growth in three PDX models. | [7] |
| MK-2206 | Athymic nude mice | GEO cell line xenograft | 120 mg/kg, oral gavage, every other day for 3 weeks | Significantly inhibited tumor growth. | [12][13] |
| Ipatasertib (GDC-0068) | Athymic nude mice | HCT116 cell line xenograft | 40 mg/kg, oral gavage, daily for 21 days | Significantly inhibited the growth of wild-type tumors. | [14] |
| Capivasertib (AZD5363) | Not explicitly found in colorectal cancer xenograft models in the provided search results. | - | - | - |
Pharmacokinetic Profiles in Mice
A summary of the pharmacokinetic parameters of the different Akt inhibitors in mice is presented below. These parameters are crucial for designing and interpreting in vivo efficacy studies.
| Inhibitor | Administration Route | Dose | Cmax | Tmax | Half-life (t1/2) | Bioavailability | Reference(s) |
| This compound | Intravenous (i.v.) | 2 mg/kg | - | - | - | - | [8] |
| Oral gavage | 20 mg/kg | 78 ng/mL (0.13 µM) | - | - | <5% | [8] | |
| Intraperitoneal (i.p.) | 20 mg/kg | 683 ng/mL (1.14 µM) | - | - | 39.6% | [8] | |
| Capivasertib (AZD5363) | Oral | 80-800 mg | Dose proportional | 1-2 hours | ~8.3 hours | 29% | [13][15] |
| Ipatasertib (GDC-0068) | Oral | >100 mg | - | - | 31.9-53.0 hours | - | [1] |
| MK-2206 | Oral | 2-100 mg | Dose proportional | 6-8 hours | 55-78 hours | - | [16] |
Experimental Protocols
General In Vivo Xenograft Study Workflow
A generalized workflow for assessing the in vivo efficacy of Akt inhibitors in xenograft models is depicted below. Specific details for each inhibitor are provided in the subsequent sections.
This compound In Vivo Efficacy Study Protocol
-
Animal Model: Female NOD-scid IL2Rgammanull (NSG) mice, 8-10 weeks old.
-
Tumor Model: Patient-derived xenografts (PDX) from KRAS-mutant pancreatic or colorectal cancer patient tumors were surgically implanted into the flank of the mice.
-
Treatment: When tumors reached a volume of approximately 100-150 mm³, mice were randomized into treatment groups. This compound was administered daily via intraperitoneal (i.p.) injection at a dose of 20 mg/kg for 5 consecutive days, followed by a 2-day break each week. For combination studies, trametinib was administered orally at 0.5 mg/kg per day on the same schedule.
-
Endpoint Analysis: Tumor volume was measured twice weekly using a caliper. Body weight was monitored as a measure of toxicity. At the end of the study, tumors were harvested for pharmacodynamic analysis.[4][7]
Ipatasertib (GDC-0068) In Vivo Efficacy Study Protocol
-
Animal Model: Athymic nude female mice, 5 weeks old.
-
Tumor Model: HCT116 human colorectal carcinoma cells (1 x 10⁶ cells) were implanted subcutaneously into the back of the mice.
-
Treatment: Seven days after tumor cell implantation, mice were treated daily with Ipatasertib at 40 mg/kg by oral gavage for 21 days.
-
Endpoint Analysis: Tumor growth was monitored using calipers, and tumor volume was calculated. Mice were euthanized when tumors reached approximately 1.0 cm³.[14]
Capivasertib (AZD5363) In Vivo Efficacy Study Protocol
-
Animal Model: Female nude mice and male SCID mice.
-
Tumor Model: Xenografts were established from various tumor cell lines, including breast cancer (BT474c, KPL-4, HCC-1187) and glioblastoma (U87MG).
-
Treatment: Capivasertib was administered orally (p.o.) at doses ranging from 130 mg/kg to 300 mg/kg.
-
Endpoint Analysis: Tumor growth inhibition was the primary endpoint. Pharmacodynamic markers such as phosphorylation of PRAS40, GSK3β, and S6 were assessed in tumor xenografts. Blood glucose levels were also monitored.[17]
MK-2206 In Vivo Efficacy Study Protocol
-
Animal Model: Athymic nude mice.
-
Tumor Model: GEO human colon cancer cells were injected subcutaneously into the flank of the mice.
-
Treatment: One week after cell implantation, MK-2206 was administered at 120 mg/kg body weight by oral gavage on alternate days for three weeks.
-
Endpoint Analysis: Tumor volume and weight were measured to determine tumor growth inhibition. Phosphorylation of Akt (pAkt S473) in tumor tissue was analyzed by immunohistochemistry (IHC).[12]
Signaling Pathway Visualization
The PI3K/Akt/mTOR pathway is the primary target of the inhibitors discussed. The following diagram illustrates the key components of this pathway and the points of inhibition for both ATP-competitive and allosteric Akt inhibitors.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Down-regulation of AKT proteins slows the growth of mutant-KRAS pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. portlandpress.com [portlandpress.com]
- 7. Preclinical Efficacy of Covalent-Allosteric AKT Inhibitor this compound in Combination with Trametinib in KRAS-Mutant Pancreatic and Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Non-linear IV pharmacokinetics of the ATR inhibitor berzosertib (M6620) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. go.drugbank.com [go.drugbank.com]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Capivasertib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. selleckchem.com [selleckchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
